Polyporic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dihydroxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O4/c19-15-13(11-7-3-1-4-8-11)16(20)18(22)14(17(15)21)12-9-5-2-6-10-12/h1-10,19,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKFHDXTSAYOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203281 | |
| Record name | Polyporic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-59-4 | |
| Record name | 2,5-Dihydroxy-3,6-diphenyl-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyporic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyporic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Polyporic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Polyporic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM7U3VEH5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Scientific Journey of Polyporic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyporic acid, a naturally occurring p-terphenylquinone, has intrigued scientists for over a century since its initial discovery. First isolated from the fungus Hapalopilus nidulans, its unique chemical structure and significant biological activities have prompted extensive research. This document provides an in-depth technical overview of the history of this compound, from its discovery and isolation to its chemical synthesis and characterization. Furthermore, it delves into its mechanism of action as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, highlighting its potential as a lead compound in drug development. This guide consolidates key quantitative data, details critical experimental methodologies, and visualizes the underlying biological pathways to serve as a comprehensive resource for the scientific community.
Discovery and Historical Context
This compound was first identified in 1877 by the German chemist C. Stahlschmidt. He isolated the compound from a mycelial culture of the fungus Hapalopilus nidulans (formerly known as Polyporus nidulans). This discovery marked one of the early investigations into the chemical constituents of polypore fungi. The striking purple to lilac color change of the fungus upon application of a strong base like potassium hydroxide (KOH) is a characteristic indicator of the presence of this compound.
The structural elucidation of this compound as a 2,5-diphenyl-3,6-dihydroxy-1,4-benzoquinone was a significant milestone, with its complete chemical synthesis first reported in 1931 by P. R. Shildneck and Roger Adams, confirming its proposed structure.
Physicochemical and Spectroscopic Characterization
This compound is a crystalline solid that is sparingly soluble in water but soluble in organic solvents. Its chemical and physical properties have been well-characterized using various spectroscopic techniques.
Quantitative Data
The concentration of this compound can vary significantly among different fungal species and even within different collections of the same species. Hapalopilus nidulans remains the most prominent source, with concentrations reported to be as high as 20-40% of the fresh weight of the fruit bodies.[1][2]
| Parameter | Value | Source Organism | Reference |
| Concentration | 20-40% of fresh weight | Hapalopilus nidulans | [1][2] |
| 50% Inhibition (IC50) of DHODH | 10⁻⁴ - 10⁻³ M | Rat | [3] |
| Inhibition of rat DHODH activity | 30% decrease at 1.5 mM | Rat | [1][4] |
| Influence on human DHODH activity | Slight | Human | [1][4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (DMSO-d₆, δ in ppm): ~7.4-7.5 (m, 10H, aromatic protons), ~10.0 (s, 2H, hydroxyl protons)
-
¹³C NMR (DMSO-d₆, δ in ppm): ~127.0-130.0 (aromatic CH), ~135.0 (aromatic C-ipso), ~145.0 (C-OH), ~170.0 (C=O)
Infrared (IR) Spectroscopy:
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3500 | O-H stretching (hydroxyl groups) |
| ~1640 | C=O stretching (quinone) |
| ~1600, 1495 | C=C stretching (aromatic rings) |
| ~1200-1300 | C-O stretching |
UV-Vis Spectroscopy:
In a methanolic solution, this compound typically shows absorption maxima around 255 nm and 370 nm. The exact position of these peaks can be influenced by the solvent and pH.
Experimental Protocols
Isolation of this compound from Hapalopilus rutilans
This protocol is a generalized procedure based on common extraction and purification techniques for natural products.
Materials:
-
Fresh or dried fruiting bodies of Hapalopilus rutilans
-
Methanol or ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Soxhlet apparatus (optional)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Extraction:
-
The fungal material is ground into a fine powder.
-
The powder is extracted exhaustively with methanol or ethanol, either by maceration at room temperature for several days or by using a Soxhlet apparatus for a more efficient extraction.
-
-
Solvent Partitioning:
-
The crude extract is concentrated under reduced pressure using a rotary evaporator.
-
The resulting residue is suspended in water and partitioned successively with hexane and then ethyl acetate. This compound will preferentially partition into the ethyl acetate layer.
-
-
Purification:
-
The ethyl acetate fraction is dried over anhydrous sodium sulfate and concentrated.
-
The crude this compound is then purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.
-
Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.
-
-
Crystallization:
-
The purified this compound is recrystallized from a suitable solvent system, such as ethanol-water or acetone-hexane, to yield pure crystals.
-
Chemical Synthesis of this compound (Shildneck and Adams, 1931)
This method involves the condensation of two molecules of a phenylacetic ester with oxalic ester, followed by hydrolysis, decarboxylation, and oxidation.
Materials:
-
Ethyl phenylacetate
-
Ethyl oxalate
-
Sodium metal
-
Ethanol
-
Hydrochloric acid
-
Acetic anhydride
-
Chromic acid
Procedure:
-
Condensation: Ethyl phenylacetate and ethyl oxalate are condensed in the presence of sodium metal in an inert solvent to form the corresponding diketo ester.
-
Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed and decarboxylated by heating with an acid, such as hydrochloric acid, to yield 2,5-diphenyl-3,6-dihydroxy-1,4-benzoquinone diacetate.
-
Oxidation: The intermediate is then oxidized using a mild oxidizing agent like chromic acid in acetic anhydride to yield this compound.
-
Purification: The crude product is purified by recrystallization.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. Its most well-characterized mechanism of action is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. This enzyme catalyzes the oxidation of dihydroorotate to orotate. By inhibiting DHODH, this compound disrupts the supply of pyrimidines, thereby impeding cell proliferation.[3] This mechanism is the basis for its observed cytotoxic and potential antitumor activities. The inhibition of DHODH by this compound has been shown to be more potent against the rat enzyme than the human enzyme.[1][4]
Signaling Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.
Caption: De novo pyrimidine biosynthesis pathway and inhibition by this compound.
Conclusion and Future Perspectives
The journey of this compound from its discovery in a common fungus to its characterization as a specific enzyme inhibitor exemplifies the value of natural product research. Its role as a dihydroorotate dehydrogenase inhibitor provides a clear mechanism for its observed biological effects and positions it as a molecule of interest for further investigation in the fields of oncology and immunology. Future research may focus on the synthesis of novel analogs with improved potency and selectivity for human DHODH, as well as further exploration of its other potential biological targets. The detailed historical, chemical, and biological data presented in this guide aim to facilitate and inspire such future endeavors.
References
Natural Sources of Polyporic Acid in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural fungal sources of polyporic acid, a compound of significant interest for its bioactive properties. The document details the fungal species known to produce this terphenylquinone, presents available quantitative data on its concentration, outlines experimental protocols for its extraction and analysis, and illustrates its biosynthetic pathway.
Fungal Sources of this compound
This compound has been identified in several fungal species, with concentrations varying significantly among them. The primary and most potent natural source identified to date is Hapalopilus rutilans. Other species have been reported to contain this compound, albeit in considerably lower quantities.
Data Presentation: Quantitative Analysis of this compound in Fungi
The following table summarizes the quantitative data available for this compound content in various fungal species. It is important to note that for many species, precise quantitative data is not extensively available in the current scientific literature.
| Fungal Species | Common Name(s) | This compound Concentration (% of Dry Weight) | Reference(s) |
| Hapalopilus rutilans (syn. Hapalopilus nidulans) | Tender Nesting Polypore, Purple Dye Polypore, Cinnamon Bracket | 20 - 40% | [1][2][3][4] |
| Porostereum friesii | - | Lower than H. rutilans (specific % not cited) | [2] |
| Lopharia papyracea | - | Lower than H. rutilans (specific % not cited) | [2][5] |
| Phanerochaete filamentosa | - | Lower than H. rutilans (specific % not cited) | [2] |
| Ascocoryne sarcoides | Purple Jellydisc | Present as a precursor to ascocorynin | [6] |
| Sticta spp. (a lichen genus with a fungal partner) | - | Presence reported (quantitative data not available) | [2] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of this compound from fungal sources. The protocols are based on established laboratory practices and findings from relevant research.
Fungal Culture and Specimen Preparation
For laboratory-based production, fungal mycelium can be cultivated on a suitable solid or in a liquid medium.
-
Solid Medium: Potato Dextrose Agar (PDA) is a commonly used solid medium for fungal growth.
-
Liquid Medium: Potato Dextrose Broth (PDB) can be used for submerged fermentation to produce fungal biomass.
-
Incubation: Cultures are typically incubated at 25-28°C for a period of 7 to 21 days, depending on the fungal species and growth rate.
-
Harvesting: Mycelia from liquid cultures are harvested by filtration. Fruiting bodies from solid cultures or wild specimens are harvested and can be air-dried or freeze-dried. The dried fungal material is then ground into a fine powder to increase the surface area for extraction.
Extraction of this compound
A standard method for extracting this compound from fungal biomass is solvent extraction.
Materials:
-
Dried and powdered fungal material
-
Ethyl acetate (or another suitable organic solvent like acetone)
-
Methanol
-
Erlenmeyer flask
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh the powdered fungal material and place it in an Erlenmeyer flask.
-
Add ethyl acetate to the flask at a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Agitate the mixture on a shaker or with a magnetic stirrer at room temperature for 24 hours.
-
Filter the mixture to separate the solvent from the fungal debris.
-
Repeat the extraction process with the fungal residue two more times to ensure complete extraction.
-
Combine the ethyl acetate extracts.
-
Evaporate the solvent from the combined extracts using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for the quantification of this compound in the crude extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: this compound can be detected at its maximum absorbance wavelength, which is around 254 nm.
-
Standard Curve: A standard curve is prepared using a pure this compound standard of known concentrations to quantify the amount in the sample extracts.
Biosynthesis of this compound
This compound is synthesized in fungi via a non-ribosomal peptide synthetase (NRPS)-like enzymatic pathway. The key enzymes responsible for its production in Hapalopilus rutilans have been identified as HapA1 and HapA2.[7] The general biosynthetic scheme involves the condensation of two molecules of an aromatic α-keto acid, typically derived from the shikimate pathway.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its extraction and analysis.
Caption: Biosynthesis of this compound.
Caption: Extraction and Analysis Workflow.
References
- 1. Bifurcate evolution of quinone synthetases in basidiomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of this compound from Lopharia papyracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mycologylab.org [mycologylab.org]
- 6. Molecular and morphological data reveal two new polypores (Polyporales, Basidiomycota) with reddish brown to orange basidiomata from China [mycokeys.pensoft.net]
- 7. acikerisim.mu.edu.tr [acikerisim.mu.edu.tr]
The Biosynthesis Pathway of Polyporic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyporic acid, a para-terphenylquinone, is a fungal secondary metabolite with a range of biological activities, including antimicrobial and cytotoxic properties. Its biosynthesis is of significant interest for potential applications in drug development and biotechnology. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and genetic regulation. The document includes detailed experimental protocols for key analyses and presents available quantitative data. Visual diagrams of the pathway and experimental workflows are provided to facilitate understanding.
Introduction
This compound is a naturally occurring pigment found in a variety of fungi, notably in species such as Hapalopilus rutilans.[1] It serves as a precursor for a diverse array of other fungal metabolites. The core structure of this compound is assembled from precursors derived from the shikimate pathway, a central route in the biosynthesis of aromatic amino acids in plants and microorganisms. This guide will explore the enzymatic machinery responsible for the synthesis of this compound, with a focus on the non-ribosomal peptide synthetase (NRPS)-like enzymes that play a pivotal role in its formation.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the shikimate pathway, which provides the precursor molecule, phenylpyruvic acid.[2] The key steps in the pathway are outlined below.
Precursor Synthesis: The Shikimate Pathway
The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, a key branch-point intermediate for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. Phenylalanine is then converted to phenylpyruvic acid, the direct precursor for this compound biosynthesis. Studies have shown that genes encoding enzymes of the shikimate pathway are often upregulated during the production of this compound and its derivatives, indicating a coordinated regulation to ensure a sufficient supply of the precursor.[2]
Core Synthesis: this compound Synthetase
The central step in this compound biosynthesis is the dimerization and cyclization of two molecules of phenylpyruvic acid, a reaction catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme known as this compound synthetase.[3][4] Several homologous this compound synthetases have been identified in different fungal species, including AcyN in Ascocoryne sarcoides, HapA1 and HapA2 in Hapalopilus rutilans, and PpaA1 in Psilocybe cubensis.[3][4]
These enzymes typically possess a conserved domain architecture consisting of an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a thioesterase (TE) domain. The proposed mechanism involves:
-
Activation: The A-domain activates phenylpyruvic acid by adenylation, consuming ATP.
-
Thiolation: The activated substrate is then transferred to the T-domain, forming a thioester linkage.
-
Dimerization and Cyclization: The TE-domain catalyzes the condensation of two substrate molecules bound to the T-domain, leading to the formation of the terphenylquinone scaffold of this compound.
Downstream Modifications
This compound can serve as a precursor for other secondary metabolites through the action of downstream modifying enzymes. For instance, in Ascocoryne sarcoides, a monooxygenase is responsible for the hydroxylation of this compound to form ascocorynin.[3] In other fungi, this compound can be converted to phlebiopsins.[4]
Quantitative Data
While several studies have successfully demonstrated the production of this compound through heterologous expression of the respective synthetases, detailed kinetic parameters for these enzymes are not yet available in the published literature. The following table summarizes the qualitative findings on substrate specificity and product formation.
| Enzyme | Source Organism | Substrate(s) | Product(s) | Notes |
| AcyN | Ascocoryne sarcoides | Phenylpyruvic acid | This compound | Highly specific for phenylpyruvic acid. Does not utilize p-hydroxyphenylpyruvic acid to a significant extent.[3] |
| HapA1 | Hapalopilus rutilans | Phenylpyruvic acid | This compound | Confirmed this compound production through heterologous expression.[4] |
| HapA2 | Hapalopilus rutilans | Phenylpyruvic acid | This compound | Confirmed this compound production through heterologous expression.[4] |
| PpaA1 | Psilocybe cubensis | Phenylpyruvic acid | This compound | Confirmed this compound production through heterologous expression.[4] |
Hapalopilus rutilans is known to accumulate high concentrations of this compound, with reports of up to 40% of the dry weight of its fruiting bodies.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of the this compound biosynthesis pathway. These protocols are adapted from established methods and can be optimized for specific experimental conditions.
Heterologous Expression of this compound Synthetase in Aspergillus oryzae
This protocol describes the expression of a this compound synthetase gene (e.g., acyN) in Aspergillus oryzae.
Materials:
-
A. oryzae protoplasts
-
Expression vector (e.g., pTAEX3) containing the this compound synthetase gene under the control of an inducible promoter (e.g., amyB)
-
Protoplast transformation buffer (e.g., 0.6 M KCl, 50 mM CaCl₂, 10 mM Tris-HCl pH 7.5)
-
PEG-CaCl₂ solution (e.g., 60% PEG 4000, 50 mM CaCl₂, 10 mM Tris-HCl pH 7.5)
-
Selective regeneration medium (e.g., Czapek-Dox agar with appropriate selection agent)
-
Induction medium (e.g., maltose-containing medium)
Procedure:
-
Vector Construction: Clone the codon-optimized open reading frame of the this compound synthetase gene into the expression vector.
-
Protoplast Preparation: Prepare protoplasts from young A. oryzae mycelium using a lytic enzyme mixture.
-
Transformation: a. Mix approximately 1 x 10⁷ protoplasts with 5-10 µg of the expression vector in the protoplast transformation buffer. b. Add PEG-CaCl₂ solution and incubate at room temperature for 20 minutes. c. Add protoplast transformation buffer and mix gently. d. Plate the transformation mixture onto the selective regeneration medium.
-
Selection and Screening: Incubate the plates at 30°C for 3-5 days. Select transformants and verify the integration of the expression cassette by PCR.
-
Expression: a. Inoculate a positive transformant into a liquid pre-culture medium and grow for 24 hours. b. Transfer the mycelium to the induction medium and incubate for 3-5 days.
-
Extraction and Analysis: Harvest the culture broth and mycelium separately. Extract the metabolites with ethyl acetate and analyze for the presence of this compound by HPLC-MS.
In Vitro Enzyme Assay for this compound Synthetase
This protocol is for determining the activity of a purified this compound synthetase.
Materials:
-
Purified this compound synthetase
-
Assay buffer (e.g., 100 mM PIPES pH 7.5)
-
Phenylpyruvic acid solution
-
ATP solution
-
MgCl₂ solution
-
Quenching solution (e.g., 10% formic acid)
-
Ethyl acetate for extraction
-
HPLC-MS for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, MgCl₂, ATP, and phenylpyruvic acid.
-
Enzyme Addition: Initiate the reaction by adding the purified this compound synthetase.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 28°C) for a defined period (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Extraction: Extract the reaction mixture with an equal volume of ethyl acetate.
-
Analysis: Evaporate the ethyl acetate and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the sample by HPLC-MS to detect and quantify the produced this compound.
Gene Disruption of this compound Synthetase using CRISPR/Cas9
This protocol outlines the general steps for knocking out a this compound synthetase gene in a filamentous fungus.
Materials:
-
Fungal protoplasts
-
Cas9 expression vector
-
sgRNA expression vector targeting the this compound synthetase gene
-
Donor DNA for homologous recombination (containing a selection marker)
-
Transformation and regeneration media as described in Protocol 4.1
Procedure:
-
sgRNA Design: Design and clone one or more sgRNAs targeting the this compound synthetase gene into the sgRNA expression vector.
-
Donor DNA Construction: Construct a donor DNA fragment containing a selection marker (e.g., hygromycin resistance gene) flanked by homologous arms corresponding to the regions upstream and downstream of the target gene.
-
Co-transformation: Co-transform the fungal protoplasts with the Cas9 expression vector, the sgRNA expression vector, and the donor DNA.
-
Selection and Screening: Select transformants on a medium containing the appropriate selection agent. Screen the resistant colonies by PCR to identify the correct gene replacement events.
-
Phenotypic Analysis: Analyze the knockout mutants for the loss of this compound production by HPLC-MS analysis of culture extracts.
Conclusion
The biosynthesis of this compound is a fascinating example of fungal natural product synthesis, relying on a dedicated NRPS-like enzymatic machinery. While the key enzymes and their precursor have been identified, further research is needed to elucidate the detailed kinetic properties of the this compound synthetases and the regulatory networks that control their expression. The protocols and information provided in this guide offer a solid foundation for researchers to further explore this intriguing biosynthetic pathway and its potential for biotechnological applications.
References
The Biological Activity of Polyporic Acid: A Technical Guide for Researchers
An in-depth exploration of the diverse biological activities of polyporic acid, a natural terphenylquinone. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
This compound (2,5-dihydroxy-3,6-diphenyl-1,4-benzoquinone) is a naturally occurring compound first isolated from the fungus Hapalopilus rutilans. It is a member of the terphenylquinone class of secondary metabolites and has garnered significant scientific interest due to its wide spectrum of biological activities. This technical guide delves into the core aspects of this compound's bioactivity, presenting key quantitative data, detailed experimental protocols for its assessment, and visual representations of its mechanisms of action.
Anticancer Activity
The most prominent and well-studied biological effect of this compound is its potent anticancer activity. This activity is primarily attributed to its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase
Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. This pathway is crucial for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cancer cells. By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | Varies | [1] |
| HeLa | Cervical Cancer | Varies | |
| MCF-7 | Breast Adenocarcinoma | 66.26 (for a related extract) | [2] |
| HepG2 | Hepatocellular Carcinoma | Varies |
Note: Specific IC50 values for this compound against some of these cell lines are not consistently reported in publicly available literature and can vary based on experimental conditions. The value for MCF-7 is for a poplar bud extract, which may contain other bioactive compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
This compound has demonstrated inhibitory effects against a range of bacteria and fungi, suggesting its potential as a broad-spectrum antimicrobial agent.
Quantitative Data: Antimicrobial Susceptibility
The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | Varies | |
| Escherichia coli | Gram-negative Bacteria | Varies | |
| Candida albicans | Fungus (Yeast) | Varies | [4] |
Note: Specific MIC values for this compound against these microorganisms are not consistently reported in publicly available literature and can vary depending on the strain and testing conditions.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (dissolved in DMSO)
-
Sterile 96-well microplates
-
Inoculum of the microorganism adjusted to 0.5 McFarland standard
-
Microplate reader (optional) or visual inspection
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of this compound in the appropriate broth medium in a 96-well microplate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the this compound dilutions. Include a positive control well (inoculum without this compound) and a negative control well (broth only).
-
Incubation: Incubate the microplate at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties, although the exact mechanisms are still under investigation. A plausible mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Potential Mechanism of Action: COX Inhibition
Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By inhibiting these enzymes, this compound could potentially reduce inflammation.
Quantitative Data: Enzyme Inhibition
The inhibitory effect of this compound on COX enzymes can be quantified by determining its IC50 value.
| Enzyme | IC50 (µM) | Reference |
| COX-1 | Varies | |
| COX-2 | Varies |
Antiviral Activity
The potential of this compound as an antiviral agent is an emerging area of research. Its activity against various viruses, including influenza and herpes simplex virus (HSV), is being explored.
Quantitative Data: Antiviral Efficacy
The antiviral activity of this compound can be determined by measuring its IC50 value in a plaque reduction assay.
| Virus | IC50 (µM) | Reference |
| Influenza Virus | Varies | |
| Herpes Simplex Virus (HSV) | Varies |
Note: Specific IC50 values for this compound against these viruses are not widely reported and represent an area for future research.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.[5]
Materials:
-
Susceptible host cell line (e.g., Vero cells for HSV)
-
Virus stock
-
This compound stock solution
-
Cell culture medium
-
Semi-solid overlay medium (e.g., containing methylcellulose or agarose)
-
Crystal violet staining solution
-
24-well plates
Procedure:
-
Cell Seeding: Seed host cells in a 24-well plate to form a confluent monolayer.
-
Virus Infection and Compound Treatment: Infect the cell monolayer with a known amount of virus in the presence of serial dilutions of this compound. Include a virus control (no compound) and a cell control (no virus).
-
Adsorption: Incubate the plates for 1-2 hours to allow for virus adsorption to the cells.
-
Overlay Application: Remove the inoculum and add a semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. The IC50 value can be determined from the dose-response curve.
In Vivo Studies: Anticancer Activity
To translate the promising in vitro anticancer findings into a preclinical setting, in vivo studies using animal models are essential. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the efficacy of potential anticancer drugs.[6]
Experimental Protocol: Xenograft Model
Animals:
-
Immunocompromised mice (e.g., nude or SCID mice)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume is typically calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses and schedules. The control group receives the vehicle used to dissolve the compound.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors. The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.
-
Further Analysis: The excised tumors can be used for further analysis, such as histopathology, immunohistochemistry, and molecular analysis to investigate the in vivo mechanism of action.
Conclusion
This compound is a multifaceted natural compound with a range of promising biological activities. Its well-defined mechanism of action as a DHODH inhibitor makes it a compelling candidate for further investigation in cancer therapy. Furthermore, its emerging antimicrobial and potential anti-inflammatory and antiviral properties warrant deeper exploration. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound. Future research should focus on obtaining more comprehensive quantitative data for its various bioactivities, delineating the specific signaling pathways involved, and conducting rigorous preclinical in vivo studies to validate its efficacy and safety.
References
- 1. Polyporenic acid C induces caspase-8-mediated apoptosis in human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Poly(methyl methacrylate) with Oleic Acid as an Efficient Candida albicans Biofilm Repellent | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Polyporic Acid (CAS 548-59-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyporic acid (CAS 548-59-4) is a naturally occurring p-benzoquinone derivative first isolated in 1877 from the fungus Hapalopilus nidulans. This comprehensive technical guide provides an in-depth overview of its chemical and physical properties, biological activities, and mechanisms of action. The document details experimental protocols for its synthesis and isolation, and presents its known bioactivity data in a structured format. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers in mycology, natural product chemistry, and drug discovery.
Chemical and Physical Properties
This compound, with the IUPAC name 2,5-dihydroxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione, is a symmetrical molecule characterized by a central benzoquinone ring substituted with two hydroxyl groups and two phenyl rings.[1] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 548-59-4 | [1] |
| Molecular Formula | C₁₈H₁₂O₄ | [1] |
| Molecular Weight | 292.29 g/mol | [1] |
| IUPAC Name | 2,5-dihydroxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione | [1] |
| Synonyms | Polyporin, Orygameic acid | |
| SMILES | C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=CC=C3)O | |
| Appearance | Yellow-orange solid | [1] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and DMF. |
Biological Activity and Mechanism of Action
The primary biological activity of this compound stems from its potent inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA. By inhibiting this enzyme, this compound disrupts nucleotide metabolism, leading to a range of biological effects.
Enzyme Inhibition
This compound is a known inhibitor of dihydroorotate dehydrogenase (DHODH). The reported 50% inhibitory concentration (IC₅₀) is in the range of 100 to 1000 µM.[1] One study indicated that at a concentration of 1.5 mM, this compound decreased the activity of the rat DHODH enzyme by 30%.[2]
Antimicrobial Activity
This compound exhibits both antifungal and antibacterial properties, which are attributed to its inhibition of DHODH in microorganisms. Specific minimum inhibitory concentration (MIC) values for a range of organisms are not widely reported in the available literature.
Antitumor Potential and Cytotoxicity
The reliance of rapidly proliferating cancer cells on de novo pyrimidine synthesis makes DHODH an attractive target for cancer therapy. While this compound has been investigated for its antitumor potential, comprehensive data on its cytotoxicity against a wide range of cancer cell lines is limited.
Toxicity
In animal studies, the consumption of this compound has been associated with several adverse effects, including reduced locomotor activity, hepatorenal failure, metabolic acidosis, hypokalemia, and hypocalcemia. These toxic effects are believed to be a direct consequence of DHODH inhibition.
Signaling Pathways
The inhibition of DHODH by this compound initiates a cascade of downstream cellular events. While direct experimental evidence for this compound's effects on specific signaling pathways is still emerging, studies on related compounds and the known consequences of pyrimidine depletion suggest the involvement of the following pathways.
Pyrimidine Synthesis Pathway
The primary signaling pathway affected by this compound is the de novo pyrimidine synthesis pathway. By inhibiting DHODH, it blocks the conversion of dihydroorotate to orotate, a critical step in the production of pyrimidine nucleotides.
Apoptosis and Cell Cycle Arrest
Depletion of the nucleotide pool due to DHODH inhibition can lead to DNA replication stress and cell cycle arrest, ultimately triggering apoptosis. The precise signaling cascades involved are likely cell-type dependent but may involve key regulators such as p53 and the MAPK and PI3K/Akt pathways.
Experimental Protocols
Chemical Synthesis of this compound
The following protocol is based on the synthesis described by Shildneck and Adams in 1931. This method involves the bromination of diphenylhydroquinone, followed by hydrolysis and oxidation.
Workflow:
Methodology:
-
Bromination of Diphenylhydroquinone: Dissolve diphenylhydroquinone in a suitable solvent (e.g., glacial acetic acid). Add a solution of bromine in the same solvent dropwise with stirring. The product, diphenyldibromohydroquinone, will precipitate and can be collected by filtration.
-
Hydrolysis: Suspend the diphenyldibromohydroquinone in an aqueous solution of sodium hydroxide and heat the mixture. This will hydrolyze the bromo groups to hydroxyl groups, forming diphenyldihydroxyhydroquinone.
-
Oxidation: Dissolve the diphenyldihydroxyhydroquinone in a suitable solvent and add an oxidizing agent, such as ferric chloride, to oxidize the hydroquinone to the corresponding benzoquinone, yielding this compound.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.
Isolation from Hapalopilus rutilans
This compound can be extracted from the fruiting bodies of the fungus Hapalopilus rutilans (also known as Hapalopilus nidulans).
Workflow:
Methodology:
-
Extraction: Air-dried and powdered fruiting bodies of Hapalopilus rutilans are extracted with a solvent such as ethyl acetate at room temperature.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Purification: The crude extract can be purified by column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate pure this compound.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
The inhibitory activity of this compound against DHODH can be determined using a colorimetric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a detergent (e.g., Triton X-100), the electron acceptor 2,6-dichloroindophenol (DCIP), and coenzyme Q.
-
Enzyme and Inhibitor: Add the DHODH enzyme and various concentrations of this compound (dissolved in DMSO) to the wells of a microplate. Include appropriate controls (no inhibitor, no enzyme).
-
Initiation: Start the reaction by adding the substrate, dihydroorotate.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of decrease is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound against cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound and determine the IC₅₀ value.
Spectroscopic Data
Conclusion
This compound is a fascinating natural product with a well-defined mechanism of action as a DHODH inhibitor. This property underpins its observed antimicrobial and potential antitumor activities, as well as its inherent toxicity. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its chemical properties, biological activities, and relevant experimental protocols. Further research is warranted to fully elucidate its therapeutic potential, particularly in the context of oncology, and to expand the understanding of its effects on cellular signaling pathways. The detailed methodologies and structured data presented herein are intended to serve as a valuable resource for scientists and researchers in the ongoing exploration of this intriguing fungal metabolite.
References
- 1. Biological effects of the dihydroorotate dehydrogenase inhibitor this compound, a toxic constituent of the mushroom Hapalopilus rutilans, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of inhibition of human and rat dihydroorotate dehydrogenase by atovaquone, lawsone derivatives, brequinar sodium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Polyporic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyporic acid, a naturally occurring para-terphenyl benzoquinone, presents a molecule of significant interest due to its diverse biological activities. First identified in the fungus Hapalopilus nidulans, this compound has demonstrated antibacterial, antifungal, and antileukemic properties. Its primary mechanism of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This comprehensive guide provides an in-depth overview of the molecular characteristics, biological functions, and relevant experimental protocols associated with this compound, tailored for a scientific audience.
Molecular Profile
This compound is characterized by the following molecular formula and weight:
-
Molecular Formula: C₁₈H₁₂O₄
-
Molecular Weight: 292.29 g/mol
Table 1: Physicochemical and Bioactivity Data
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₂O₄ | [1][2] |
| Molecular Weight | 292.29 g/mol | [1][2] |
| IUPAC Name | 2,5-dihydroxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione | |
| CAS Number | 548-59-4 | |
| Biological Target | Dihydroorotate Dehydrogenase (DHODH) | [3][4] |
| IC₅₀ (DHODH Inhibition) | 10⁻⁴ - 10⁻³ M | [3][4] |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological effects, stemming from its ability to inhibit the enzyme dihydroorotate dehydrogenase (DHODH).
-
Antibacterial and Antifungal Activity: The compound has shown efficacy against various bacterial and fungal species.
-
Antileukemic Potential: Early studies have indicated potential antileukemic activity.[5]
-
Toxicity: The primary toxic effects of this compound are a direct consequence of DHODH inhibition. This leads to a disruption of de novo pyrimidine synthesis, which is crucial for cell proliferation.[3][4] Symptoms of toxicity in animal studies and human poisonings include hepatorenal failure, metabolic acidosis, hypokalemia, and hypocalcemia.
Signaling Pathway: Inhibition of de novo Pyrimidine Synthesis
The primary molecular mechanism of this compound's bioactivity is the inhibition of DHODH. This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. By blocking this essential step, this compound depletes the cellular pool of pyrimidines, which are vital for the synthesis of DNA, RNA, and other essential biomolecules. This inhibition ultimately leads to cell cycle arrest and, at higher concentrations, cell death.
Experimental Protocols
Extraction and Purification of this compound from Hapalopilus rutilans
This protocol is a generalized procedure based on common mycological extraction techniques.
Materials:
-
Fruiting bodies of Hapalopilus rutilans
-
Methanol or Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Extraction:
-
Air-dry and powder the fruiting bodies of Hapalopilus rutilans.
-
Macerate the powdered fungal material in methanol or ethanol at room temperature for 24-48 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with hexane and then ethyl acetate.
-
Collect the ethyl acetate fraction, which will contain the this compound.
-
-
Column Chromatography:
-
Concentrate the ethyl acetate fraction to dryness.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
-
Perform silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
-
Recrystallization:
-
Recrystallize the purified this compound from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals.
-
Synthesis of this compound
The following is a summary of a classical synthesis approach. Modern, more efficient methods may exist.
Starting Materials:
-
Benzoquinone
-
Benzene
-
Anhydrous aluminum chloride
-
Bromine
-
Stannous chloride
-
Potassium hydroxide
-
Various organic solvents (e.g., ethanol, acetic acid)
General Workflow:
-
Phenylation of Benzoquinone: Benzoquinone is reacted with benzene in the presence of a Lewis acid catalyst like anhydrous aluminum chloride to yield 2,5-diphenylquinone.
-
Bromination: The 2,5-diphenylquinone is then brominated to introduce bromine atoms at the 3 and 6 positions of the quinone ring.
-
Hydroxylation: The dibrominated intermediate is subjected to nucleophilic substitution with a hydroxide source, such as potassium hydroxide, to replace the bromine atoms with hydroxyl groups, yielding this compound.
-
Purification: The final product is purified by recrystallization.
Conclusion
This compound remains a compound of significant scientific interest, particularly in the fields of natural product chemistry and drug discovery. Its well-defined mechanism of action as a DHODH inhibitor provides a clear basis for its observed biological activities and toxicological profile. Further research into its synthesis, derivatization, and therapeutic potential is warranted. The protocols and data presented in this guide offer a foundational resource for researchers embarking on studies involving this intriguing molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. THE SYNTHESIS OF this compound AND ATROMENTIN DIMETHYL ETHER | Semantic Scholar [semanticscholar.org]
- 3. Biological effects of the dihydroorotate dehydrogenase inhibitor this compound, a toxic constituent of the mushroom Hapalopilus rutilans, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. namyco.org [namyco.org]
- 5. Antileukaemic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Identifying Polyporic Acid-Producing Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of polyporic acid, a naturally occurring para-terphenyl benzoquinone, with a focus on the fungal species that produce it. It details the biosynthetic pathway, experimental protocols for identification, culture, extraction, and quantification, and presents this information in a structured format for laboratory application.
Introduction to this compound
This compound (2,5-dihydroxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione) is a fungal secondary metabolite first identified in 1877 from a culture of Hapalopilus nidulans.[1] It has garnered significant scientific interest due to its biological activities, which include antifungal, antibacterial, and antitumor properties.[1][2] The primary mechanism of its bioactivity, including its toxicity, is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines and, consequently, RNA synthesis.[2][3][4] This mode of action is the basis for its investigation as a potential antitumor agent.[2][4]
This compound-Producing Fungi
Several fungal species, primarily within the Polyporales order, are known to produce this compound. Hapalopilus nidulans (also referred to as Hapalopilus rutilans) is the most notable producer, with concentrations that can account for a significant portion of the fungal biomass.[5][6] Other species produce it in smaller quantities or as an intermediate in other metabolic pathways.
Table 1: Fungal Species Known to Produce this compound
| Fungal Species | Family | Typical this compound Content | Reference(s) |
|---|---|---|---|
| Hapalopilus nidulans (H. rutilans) | Polyporaceae | 20-40% of dry weight | [1][3][5][6] |
| Ascocoryne sarcoides | Helotiaceae | Produced as a precursor to ascocorynin | [7] |
| Terana caerulea | Phanerochaetaceae | Present; precursor for corticin biosynthesis | [5] |
| Psilocybe cubensis | Hymenogastraceae | Biosynthetic capacity demonstrated via heterologous gene expression | [5] |
| Porostereum friesii | Phanerochaetaceae | Presence detected | [2][4] |
| Lopharia papyraceae | Phanerochaetaceae | Presence detected | [2][4] |
| Phanerochaete filamentosa | Phanerochaetaceae | Presence detected | [2][4] |
| Hapalopilus spp. (e.g., H. albocitirnus, H. croceus) | Polyporaceae | Presence indicated by KOH reaction |[2] |
Biosynthesis of this compound
This compound biosynthesis follows a pathway that utilizes aromatic amino acids. The process is catalyzed by a multi-domain, non-ribosomal peptide synthetase (NRPS)-like enzyme, also known as a quinone synthetase.[5][7] The biosynthesis begins with the deamination of L-phenylalanine to form phenylpyruvate. Two molecules of phenylpyruvate then undergo a series of Claisen-type condensations, catalyzed by the NRPS-like enzyme, to yield the this compound scaffold.[5] Genes responsible for encoding these quinone synthetases have been identified, such as hapA1 and hapA2 in Hapalopilus rutilans and acyN in Ascocoryne sarcoides.[5][7]
Experimental Protocols
This section outlines the key methodologies for the identification, cultivation, extraction, and quantification of this compound from fungal sources.
A rapid presumptive test for the presence of this compound in fungal tissue involves the application of a strong base, which acts as an acid-base indicator reaction.[2][4]
Protocol 1: KOH Spot Test
-
Sample Preparation: Obtain a small, fresh sample of the fungal fruiting body or mycelium.
-
Reagent Application: Place a single drop of 5-10% potassium hydroxide (KOH) solution directly onto the fungal tissue.
-
Observation: Observe for an immediate color change. A change to lilac, violet, purple, or cherry-red indicates the likely presence of this compound or its derivatives.[2][4][8]
-
Interpretation: While a positive result is a strong indicator, it is not definitive proof, as other fungal compounds can produce similar color changes.[2] A lack of color change suggests this compound is not present in significant quantities.[2][4]
Optimizing culture conditions is critical for maximizing the yield of secondary metabolites.[9][10] The following is a generalized protocol for the submerged fermentation of this compound-producing fungi.
Protocol 2: Submerged Culture Fermentation
-
Media Preparation: Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB).[5][11] For a 1 L preparation of PDB, dissolve 24 g of PDB powder in 1 L of distilled water. Dispense into autoclavable flasks.
-
Sterilization: Autoclave the media at 121°C for 15-20 minutes. Allow to cool to room temperature.
-
Inoculation: In a sterile environment (e.g., laminar flow hood), inoculate the liquid medium with spores or mycelial fragments from a pure fungal culture grown on a solid agar medium (e.g., Potato Dextrose Agar).
-
Incubation: Incubate the flasks on an orbital shaker at 120-150 rpm at a controlled temperature, typically between 25-28°C, for 7-21 days.[12][13] The optimal incubation time, temperature, and pH can vary significantly between species and should be optimized.[10][14]
-
Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration through a sterile filter paper or cheesecloth.[12] The this compound can be extracted from either the mycelium or the culture filtrate, or both.
This compound is a hydrophobic molecule, necessitating the use of organic solvents for efficient extraction.[7] Ethyl acetate is a commonly used and effective solvent.[11][15]
Protocol 3: Solvent Extraction
-
Sample Preparation:
-
Mycelium: Freeze-dry (lyophilize) the harvested mycelial biomass to remove all water. Grind the dried mycelium into a fine powder to increase the surface area for extraction.
-
Culture Filtrate: Acidify the liquid filtrate to a pH of 2-3 using an acid such as 1M hydrochloric acid (HCl). This protonates the this compound, increasing its solubility in organic solvents.[12]
-
-
Extraction from Mycelium (Solid-Liquid Extraction):
-
Suspend the powdered mycelium in ethyl acetate (e.g., 100 mL solvent per 5 g of dry biomass) in an Erlenmeyer flask.
-
Agitate the suspension on an orbital shaker at room temperature for 12-24 hours.[16]
-
Separate the solvent extract from the mycelial debris by filtration. Repeat the extraction process 2-3 times with fresh solvent to maximize yield.
-
-
Extraction from Filtrate (Liquid-Liquid Extraction):
-
Transfer the acidified filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to fully separate.
-
Collect the upper organic (ethyl acetate) layer containing the this compound. Repeat the extraction 2-3 times with fresh ethyl acetate.[12]
-
-
Concentration: Combine all organic extracts. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
-
Storage: Store the dried crude extract at 4°C or below in a sealed, light-protected container.[17]
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for the quantification of organic acids like this compound.[12]
Protocol 4: HPLC-UV Quantification
-
Standard Preparation: Prepare a stock solution of purified this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From this stock, create a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for generating a calibration curve.[12]
-
Sample Preparation: Dissolve a precisely weighed amount of the crude fungal extract in the mobile phase solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (A) and an organic solvent (B).
-
Solvent A: Water with 0.1% formic acid (to ensure the analyte is protonated).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance, typically in the UV range (e.g., 254 nm or 350 nm).[5]
-
Injection Volume: 10-20 µL.
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (r²) > 0.99.[12]
-
Inject the prepared fungal extract sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the standard calibration curve.
-
Integrated Experimental Workflow
The process of identifying and quantifying this compound from a fungal source follows a logical progression from initial screening to final analysis. This workflow ensures a systematic approach to isolating and characterizing the target compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. namyco.org [namyco.org]
- 3. #170: Hapalopilus nidulans – Fungus Fact Friday [fungusfactfriday.com]
- 4. namyco.org [namyco.org]
- 5. Bifurcate evolution of quinone synthetases in basidiomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hapalopilus rutilans - Wikipedia [en.wikipedia.org]
- 7. Characterisation of ascocorynin biosynthesis in the purple jellydisc fungus Ascocoryne sarcoides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Weird and Wonderful Wild Mushrooms: Busting the “No Known Poisonous Polypores” Myth: Hapalopilus nidulans [weirdandwonderfulwildmushrooms.blogspot.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Optimization of Cultural Conditions for Protease Production by a Fungal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of high endoglucanase yields production from polypore fungus, Microporus xanthopus strain KA038 under solid-state fermentation using green tea waste - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing the Discovery of Bioactive Secondary Metabolites From Fungal Endophytes Using Chemical Elicitation and Variation of Fermentation Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Polyporic Acid in Hapalopilus rutilans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hapalopilus rutilans, a common polypore fungus, is distinguished by its high concentration of polyporic acid, a terphenylquinone that accounts for 20-40% of the mushroom's dry weight.[1][2] This compound is of significant interest due to its potent biological activity, primarily as an inhibitor of dihydroorotate dehydrogenase (DHO-DH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][3] This inhibition leads to a range of toxicological effects, including neurotoxicity, hepatotoxicity, and nephrotoxicity, which have been documented in human poisoning cases and animal studies.[1][4] The unique biochemical properties of this compound also present opportunities for its application in mushroom dyeing and potential therapeutic uses. This technical guide provides a comprehensive overview of this compound in Hapalopilus rutilans, including its chemical properties, biosynthesis, toxicology, and the methodologies for its extraction, quantification, and biological assessment.
Chemical and Physical Properties of this compound
This compound (2,5-diphenyl-3,6-dihydroxy-1,4-benzoquinone) is a p-terphenyl derivative first identified in 1877.[2][5] Its structure confers distinct chemical properties that are central to its biological activity and detection.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂O₄ | [5] |
| Molar Mass | 292.29 g/mol | [5] |
| Appearance | Yellowish to brownish crystalline solid | [1] |
| Solubility | Soluble in alkaline solutions, turning violet.[1] | [1] |
| Chemical Structure | A p-terphenylquinone | [1] |
Biosynthesis of this compound
This compound is synthesized in Hapalopilus rutilans via a non-ribosomal peptide synthetase (NRPS)-like enzyme.[6][7] This pathway involves the condensation of two molecules of phenylpyruvic acid. The enzyme responsible, a this compound synthetase, has been identified and characterized.[7]
Toxicology and Mechanism of Action
The toxicity of Hapalopilus rutilans is directly attributed to its high concentration of this compound.[1][4] Ingestion of the fruiting bodies can lead to a delayed onset of symptoms, typically appearing 12 hours post-ingestion, and can include severe neurological and systemic effects.[1]
Human Poisoning Case Synopsis
Several cases of human poisoning from the ingestion of Hapalopilus rutilans have been documented. The primary symptoms and clinical findings are summarized below.
| Symptom/Clinical Finding | Description | References |
| Neurological | Vertigo, ataxia, visual disturbances (blurred vision, diplopia), somnolence, and encephalopathy. | [1] |
| Gastrointestinal | Abdominal pain, nausea, and vomiting. | [8] |
| Renal | Elevated serum creatinine and blood urea, indicating renal dysfunction. | [8] |
| Hepatic | Mild elevation of liver enzymes. | [8] |
| Metabolic | Metabolic acidosis, hypokalemia, and hypocalcemia. | [1] |
| Characteristic Sign | Purple discoloration of urine. | [8] |
Animal Toxicology
Studies in rats have replicated the toxic effects observed in humans, confirming this compound as the causative agent.
| Parameter | Observation | Reference |
| Administered Dose (Oral, Rat) | 100-800 mg/kg | [1] |
| Observed Effects | Reduced locomotor activity, depressed visual placing response, impaired wire maneuver, hepatorenal failure, metabolic acidosis, hypokalemia, and hypocalcemia. | [1][4] |
| LD50 (Oral, Rat) | Not explicitly determined, but severe toxic effects were observed in the 100-800 mg/kg range. | [1] |
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase
This compound's primary molecular target is dihydroorotate dehydrogenase (DHO-DH), a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway.[1][3]
| Parameter | Value | Species | Reference |
| IC50 for DHO-DH | 10⁻⁴ - 10⁻³ M | Not specified | [1] |
| Inhibition at 1.5 mM | 30% decrease in activity | Rat | [9][10] |
The inhibition of DHO-DH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis. This disruption of nucleic acid synthesis is the underlying cause of the observed cytotoxic and antiproliferative effects.
Experimental Protocols
This section outlines key experimental methodologies for the study of this compound from Hapalopilus rutilans.
Extraction and Quantification of this compound
A standardized protocol for the efficient extraction and quantification of this compound is crucial for accurate research.
Protocol: HPLC-UV Quantification of this compound
-
Sample Preparation:
-
Dry the fruiting bodies of Hapalopilus rutilans at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder.
-
Accurately weigh approximately 100 mg of the powder and transfer to an extraction thimble.
-
Perform Soxhlet extraction with 150 mL of methanol for 6-8 hours.
-
Evaporate the methanol from the extract under reduced pressure to yield the crude extract.
-
Redissolve the crude extract in a known volume of methanol (e.g., 10 mL).
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
-
-
HPLC-UV Conditions (General Method):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B). A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
-
Quantification:
-
Prepare a series of standard solutions of pure this compound in methanol of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample extract and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Dihydroorotate Dehydrogenase (DHO-DH) Inhibition Assay
This spectrophotometric assay is used to determine the inhibitory activity of this compound on DHO-DH.
Materials:
-
Recombinant human or rat DHO-DH.
-
Dihydroorotate (DHO).
-
Coenzyme Q₁₀ (or a water-soluble analog like decylubiquinone).
-
2,6-dichloroindophenol (DCIP).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).
-
This compound dissolved in DMSO.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, DHO, Coenzyme Q₁₀, and DCIP.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DHO-DH enzyme to each well.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time (e.g., every 30 seconds for 10 minutes). The rate of DCIP reduction is proportional to the DHO-DH activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Neurotoxicity Assessment in Rats
The assessment of neurotoxic effects of this compound in rats can be conducted following established guidelines such as OECD Guideline 424 for neurotoxicity studies.
Study Design:
-
Animals: Adult Wistar or Sprague-Dawley rats.
-
Groups: At least three dose groups of this compound (e.g., 100, 300, 800 mg/kg) and a vehicle control group.
-
Administration: Single oral gavage.
-
Observation Period: 14 days.
Assessments:
-
Clinical Observations: Daily observations for signs of toxicity, including changes in skin, fur, eyes, and motor activity.
-
Functional Observational Battery (FOB): A series of tests to assess sensory, motor, and autonomic function. This can include assessments of posture, gait, reactivity to stimuli, and grip strength.
-
Motor Activity: Spontaneous motor activity can be measured using an automated activity monitoring system.
-
Neuropathology: At the end of the study, animals are euthanized, and the central and peripheral nervous systems are examined for any pathological changes. This includes gross examination and histopathology of the brain, spinal cord, and peripheral nerves.
Conclusion
This compound from Hapalopilus rutilans is a potent bioactive compound with a well-defined mechanism of toxicity centered on the inhibition of dihydroorotate dehydrogenase. Its high concentration in this common fungus makes it a significant toxicological concern. The detailed understanding of its chemical properties, biosynthesis, and biological effects is crucial for researchers in toxicology, natural products chemistry, and drug development. The experimental protocols outlined in this guide provide a framework for the further investigation of this intriguing fungal metabolite. Further research is warranted to determine a precise oral LD₅₀ in rodents and to develop and validate a specific HPLC method for its routine analysis.
References
- 1. Biological effects of the dihydroorotate dehydrogenase inhibitor this compound, a toxic constituent of the mushroom Hapalopilus rutilans, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hapalopilus rutilans - Wikipedia [en.wikipedia.org]
- 3. Biological effects of the dihydroorotate dehydrogenase inhibitor this compound, a toxic constituent of the mushroom Hapalopilus rutilans , in rats and humans | springermedizin.de [springermedizin.de]
- 4. fungimag.com [fungimag.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Characterisation of ascocorynin biosynthesis in the purple jellydisc fungus Ascocoryne sarcoides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bifurcate evolution of quinone synthetases in basidiomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of inhibition of human and rat dihydroorotate dehydrogenase by atovaquone, lawsone derivatives, brequinar sodium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Polyporic Acid in Fungal Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyporic acid, a para-terphenyl benzoquinone, is a significant secondary metabolite produced by a variety of fungi, most notably in species such as Hapalopilus nidulans. This document provides a comprehensive overview of the role of this compound in fungal metabolism. It delves into its biosynthesis, its primary mechanism of action as an inhibitor of dihydroorotate dehydrogenase (DHO-DH), and its subsequent effects on fungal physiology, including its antimicrobial properties. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to serve as a valuable resource for researchers in mycology, natural product chemistry, and drug development.
Introduction
This compound (2,5-dihydroxy-3,6-diphenyl-1,4-benzoquinone) is a naturally occurring compound first identified in 1877 from the fungus Hapalopilus nidulans. It is a member of the terphenylquinone class of molecules and is responsible for the characteristic color changes observed in certain fungi upon reaction with alkaline solutions.[1] Beyond its role as a pigment, this compound is a potent bioactive molecule with significant implications for fungal metabolism and survival. Its primary and most well-characterized role is the inhibition of dihydroorotate dehydrogenase (DHO-DH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This inhibitory action leads to a cascade of metabolic consequences, including the impairment of RNA and DNA synthesis, which underpins its toxic effects and its activity as an antifungal and antibacterial agent.[1][2] This guide will explore the multifaceted role of this compound in fungal metabolism, providing a technical resource for its study and potential applications.
Biosynthesis of this compound
The biosynthesis of this compound in fungi is a complex process involving a non-ribosomal peptide synthetase-like (NRPS-like) enzyme. This enzyme catalyzes the condensation of two molecules of phenylpyruvate, which are derived from the shikimate pathway. The resulting terphenylquinone structure is the core of this compound. In some fungal species, this compound serves as a precursor for the biosynthesis of other secondary metabolites, such as ascocorynin.
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase
The primary molecular target of this compound in fungal cells is the enzyme dihydroorotate dehydrogenase (DHO-DH). This enzyme is crucial for the fourth step in the de novo pyrimidine biosynthetic pathway, where it catalyzes the oxidation of dihydroorotate to orotate. By inhibiting DHO-DH, this compound effectively blocks the synthesis of essential pyrimidine nucleotides (uracil, cytosine, and thymine), which are vital for the production of RNA and DNA.[1] This disruption of nucleic acid synthesis is the principal cause of the cytotoxic and growth-inhibitory effects of this compound.
Quantitative Data on DHO-DH Inhibition
The inhibitory potency of this compound against dihydroorotate dehydrogenase has been quantified, with reported 50% inhibitory concentrations (IC50) in the molar range of 10⁻⁴ to 10⁻³ M.[1]
| Parameter | Value | Reference |
| IC50 for DHO-DH Inhibition | 100 - 1000 µM | [1] |
Antimicrobial Activity
As a consequence of its ability to disrupt fundamental metabolic processes, this compound exhibits broad-spectrum antimicrobial activity against both fungi and bacteria.[1][2]
Antifungal Activity
This compound has been shown to inhibit the vegetative growth and spore germination of a diverse range of fungal species.[1] While specific Minimum Inhibitory Concentration (MIC) values are not widely reported in the literature, its efficacy as an antifungal agent is well-documented.
| Fungal Species | Activity | Reference |
| Various (12 species in 6 genera) | Inhibition of vegetative growth and spore germination | [1] |
Antibacterial Activity
This compound and related compounds have demonstrated inhibitory effects on the growth and metabolism of several bacterial genera.[2] The antibacterial activity is influenced by the substituents on the benzoquinone ring, with less polar derivatives often exhibiting greater potency in aerobic conditions.[2]
| Bacterial Genera | Activity | Reference |
| Various bacterial genera | Inhibition of growth and metabolism | [2] |
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of this compound.
Extraction and Purification of this compound from Fungal Material
Objective: To extract and purify this compound from fungal biomass.
Materials:
-
Dried and powdered fungal material (e.g., Hapalopilus nidulans)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Rotary evaporator
-
Glassware (beakers, flasks, chromatography column)
Procedure:
-
Extraction: Macerate 10 g of dried, powdered fungal material in 200 mL of methanol at room temperature for 24 hours.
-
Filter the extract and concentrate the filtrate using a rotary evaporator.
-
Re-dissolve the crude extract in a minimal volume of methanol and partition it against an equal volume of ethyl acetate.
-
Separate the ethyl acetate layer, which contains the this compound, and dry it over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to yield the crude this compound extract.
-
Purification: Prepare a silica gel column equilibrated with hexane.
-
Dissolve the crude extract in a minimal amount of a hexane:ethyl acetate mixture (e.g., 9:1 v/v) and load it onto the column.
-
Elute the column with a gradient of increasing ethyl acetate concentration in hexane.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) for the presence of this compound (visualized as a colored spot).
-
Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in a fungal extract.
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound standard of known concentration
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in methanol at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve a known weight of the fungal extract in methanol. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the detection wavelength to the absorbance maximum of this compound (approximately 254 nm).
-
Inject a fixed volume (e.g., 20 µL) of each standard solution and the sample solution.
-
Record the retention time and peak area for each injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Dihydroorotate Dehydrogenase (DHO-DH) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on DHO-DH activity.
Materials:
-
Purified DHO-DH enzyme
-
Dihydroorotate (substrate)
-
2,6-dichloroindophenol (DCIP) as an electron acceptor
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound solution of known concentrations
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, DHO-DH enzyme, and DCIP.
-
Add different concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding dihydroorotate to all wells.
-
Immediately monitor the decrease in absorbance at 600 nm (due to the reduction of DCIP) over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Fungal Growth Inhibition Assay (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.
Materials:
-
Fungal culture (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate liquid growth medium (e.g., RPMI-1640)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized fungal inoculum in the growth medium.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the growth medium to obtain a range of concentrations.
-
Add the standardized fungal inoculum to each well.
-
Include a positive control (fungal inoculum without inhibitor) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC visually as the lowest concentration of this compound that causes complete inhibition of visible growth. Alternatively, measure the optical density at 600 nm to quantify growth inhibition.
Visualizations of Pathways and Workflows
Signaling Pathway: Impact of this compound on Fungal Metabolism
Caption: Impact of this compound on fungal pyrimidine biosynthesis.
Experimental Workflow: Extraction and Quantification of this compound
Caption: Workflow for this compound extraction and quantification.
Conclusion
This compound plays a crucial role in the metabolic landscape of the fungi that produce it, acting as a potent inhibitor of pyrimidine biosynthesis. This mechanism not only contributes to the producing organism's chemical defense but also presents opportunities for the development of novel antifungal and therapeutic agents. The detailed protocols and data presented in this guide offer a foundational resource for researchers to further investigate the metabolic functions and potential applications of this fascinating fungal secondary metabolite. Further research is warranted to elucidate the full spectrum of its bioactivity and to explore its potential in drug discovery and development.
References
Methodological & Application
Polyporic Acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyporic acid, a natural compound found in mushrooms like Hapalopilus rutilans, has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA. By inhibiting DHODH, this compound disrupts this pathway, leading to a depletion of pyrimidines necessary for cell proliferation. This mechanism underlies its potential as a subject of interest in cancer research and immunology. These application notes provide a summary of the quantitative data available for this compound's inhibitory action on DHODH and detailed protocols for its in vitro evaluation.
Data Presentation
The inhibitory activity of this compound against DHODH has been quantified, although precise values can vary depending on the experimental conditions and the species from which the enzyme is derived.
| Compound | Target Enzyme | Parameter | Value | Reference |
| This compound | Dihydroorotate Dehydrogenase (DHODH) | IC50 | 10⁻⁴ - 10⁻³ M | [1] |
| This compound | Rat Dihydroorotate Dehydrogenase (DHODH) | % Inhibition | 30% at 1.5 mM |
Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.
Signaling Pathways and Experimental Workflow
DHODH Inhibition and Downstream Signaling
Inhibition of DHODH by this compound leads to the depletion of pyrimidines, which in turn affects several downstream signaling pathways involved in cell cycle regulation and proliferation. Key observed effects include the downregulation of the proto-oncogene c-Myc and the upregulation of the cyclin-dependent kinase inhibitor p21.
References
Application Notes and Protocols for Polyporic Acid in Antitumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyporic acid, a natural compound derived from several species of fungi, has emerged as a promising candidate in the field of oncology research. This molecule has demonstrated significant antitumor activity across a variety of cancer cell lines. Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways, makes it a compelling subject for further investigation and potential therapeutic development. These application notes provide a comprehensive overview of the current understanding of this compound's anticancer effects, detailed protocols for its experimental evaluation, and visual representations of its molecular targets.
Quantitative Data Summary
The cytotoxic and antiproliferative effects of this compound and its derivatives have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of a compound across different cancer cell types. The following table summarizes the reported IC50 values for this compound and related compounds in various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| Polyporenic Acid C | A549 | Non-small cell lung cancer | Not explicitly stated, but inhibits proliferation in a dose-dependent manner (0-200 µM) | 24-72 |
| Poricoic Acid E | HT29 | Colorectal cancer | 0.072 | Not Specified |
| Ursolic Acid | HT-29 | Colon cancer | 26, 20, 18 | 24, 48, 72 |
| Pomolic Acid | HT-29 | Colon cancer | 9.7, 7.6, 8.8 µg/mL | 24, 48, 72 |
| Pachymic Acid | SKOV-3 | Ovarian cancer | 7.0 ± 0.5 µg/mL | 72 |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay method. The data presented here is for comparative purposes.
Mechanisms of Antitumor Action
This compound exerts its anticancer effects through several distinct yet interconnected mechanisms:
-
Induction of Apoptosis: this compound has been shown to trigger programmed cell death in cancer cells. One of the primary mechanisms is through the death receptor-mediated apoptotic pathway . This involves the activation of caspase-8, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and cell death, without significant involvement of the mitochondrial pathway in some cell lines like A549.[1]
-
Cell Cycle Arrest: The compound can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. Studies have indicated that this compound can induce S-phase or G2/M phase arrest in different cancer cell types.
-
Inhibition of Key Signaling Pathways: this compound has been found to modulate several critical signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. This compound can suppress the phosphorylation of key components of this pathway, leading to the downregulation of pro-survival signals.
-
STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell survival and proliferation. This compound has been shown to inhibit STAT3 phosphorylation, thereby blocking its oncogenic functions.[2][3]
-
-
Induction of Autophagy: Autophagy is a cellular process of self-digestion that can have a dual role in cancer. In some contexts, this compound-induced autophagy may contribute to cell death or sensitize cancer cells to other treatments.[4][5][6]
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to evaluate the antitumor activity of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[7][8]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
References
- 1. Polyporenic acid C induces caspase-8-mediated apoptosis in human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The natural triterpene maslinic acid induces apoptosis in HT29 colon cancer cells by a JNK-p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Polyporic Acid for Natural Dye Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyporic acid is a naturally occurring para-terphenyl benzoquinone found in several species of fungi, most notably Hapalopilus nidulans, where it can constitute 20-40% of the fresh weight of the fruit bodies.[1] Historically valued by mushroom dyers for the vibrant violet and purple hues it imparts to protein fibers, this compound also presents points of interest for drug development professionals due to its specific biochemical activity.[2] It is a known inhibitor of the enzyme dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway.[1]
These application notes provide detailed protocols for the extraction and application of this compound as a natural dye for textile fibers. Additionally, safety considerations and the known mechanism of action are discussed to provide a comprehensive resource for researchers.
Chemical Properties and Dye Characteristics
This compound's utility as a dye stems from its chemical structure and its reaction to changes in pH. The molecule acts as an acid-base indicator, exhibiting a significant color shift in alkaline conditions.[2] Applying a base, such as potassium hydroxide (KOH) or sodium carbonate (soda ash), to the mushroom or an extract containing this compound results in a dramatic change to a deep violet or purple color.[2] This property is harnessed in the dyeing process to create a stable and vibrant purple dye bath.
-
IUPAC Name: 2,5-dihydroxy-3,6-diphenyl-1,4-benzoquinone
-
Chemical Formula: C₁₈H₁₂O₄[1]
-
Molar Mass: 292.29 g·mol⁻¹[1]
-
Color Profile: Yields a range of purple, violet, and lilac shades, which can be modified with mordants.
Safety and Handling
This compound is the primary toxin identified in Hapalopilus nidulans.[1] Ingestion can lead to severe health effects, including hepatorenal failure, metabolic acidosis, and neurotoxicity.[1] Therefore, extreme caution must be exercised during handling.
-
Personal Protective Equipment (PPE): Always wear gloves, safety goggles, and a lab coat. When handling the dried, powdered fungus, a dust mask or respirator is mandatory to prevent inhalation.[3][4]
-
Work Environment: All procedures should be conducted in a well-ventilated area. Keep dye equipment separate from cooking utensils.[5]
-
Disposal: Dispose of dye baths and residual mushroom material in accordance with local regulations for chemical waste.
Experimental Protocols
Protocol 1: Extraction of this compound Dye
This protocol outlines the extraction of this compound from its primary fungal source, Hapalopilus nidulans, for use as a textile dye.
Materials:
-
Fresh or dried fruit bodies of Hapalopilus nidulans
-
Deionized water
-
Sodium carbonate (soda ash) or potassium hydroxide (KOH)
-
Stainless steel pot (dedicated to dyeing)[5]
-
Stirring rod
-
Fine mesh sieve or cheesecloth
-
pH meter or pH strips
Procedure:
-
Preparation of Fungal Material:
-
If using fresh mushrooms, chop them into small pieces to increase surface area.
-
If using dried mushrooms, they can be broken into smaller pieces or powdered. A 1:1 ratio of the dry weight of the mushrooms to the dry weight of the fiber to be dyed is a good starting point.[6]
-
-
Extraction:
-
Place the prepared fungal material into the stainless steel pot.
-
Add enough deionized water to fully cover the material. Soaking the mushrooms overnight can help with pigment extraction.[6]
-
Gently heat the mixture to a simmer (approximately 80-90°C). Avoid boiling, as high temperatures can degrade some natural dye compounds.
-
Maintain the simmer for at least 1-2 hours, stirring occasionally. The water will take on a yellowish or brownish color.
-
-
Alkaline Color Shift:
-
Remove the pot from the heat.
-
Slowly add a small amount of soda ash (or a dilute KOH solution) to the extract while stirring. The solution will immediately shift to a deep violet/purple color.[2]
-
Use a pH meter or pH strips to adjust the dye bath to a pH of 9-10. This alkaline environment is crucial for achieving the purple hue.
-
-
Filtration:
-
Allow the dye bath to cool.
-
Strain the liquid through a fine-mesh sieve or several layers of cheesecloth to remove all fungal material. The resulting filtered liquid is the dye concentrate.
-
Protocol 2: Mordanting Fibers
Mordanting is a critical step to ensure the dye chemically binds to the fiber, improving color yield and wash and light fastness.[7][8] Protein fibers (wool, silk) and cellulose fibers (cotton, linen) require different mordanting procedures.[9]
4.2.1 Mordanting Protein Fibers (Wool, Silk)
Materials:
-
Scoured protein fibers (wool, silk)
-
Potassium aluminum sulfate (Alum)
-
Cream of tartar (optional, for wool to maintain softness)[10]
-
Stainless steel pot
Procedure:
-
Calculate the required amount of mordant based on the dry weight of the fiber (WOF).
-
Fill a pot with enough water to allow the fibers to move freely.
-
Dissolve the alum (and cream of tartar, if using) in hot water before adding to the pot.
-
Add the wet, scoured fibers to the mordant bath.
-
Slowly heat the bath to 80-85°C and hold for one hour, stirring gently to ensure even uptake. Do not boil, especially with wool, to prevent felting.[7]
-
Allow the bath to cool completely. The fibers can be left to soak overnight.
-
Remove the fibers, gently squeeze out excess liquid, and proceed to dyeing. They can be used damp or dried for later use.
4.2.2 Mordanting Cellulose Fibers (Cotton, Linen)
Cellulose fibers require a tannin treatment before the application of a metallic mordant.[9]
Materials:
-
Scoured cellulose fibers (cotton, linen)
-
Tannin source (e.g., Myrobalan, Tara powder, Gallnut)
-
Potassium aluminum sulfate (Alum) or Aluminum Acetate
-
Sodium carbonate (soda ash)
-
Two stainless steel pots
Procedure:
-
Tannin Bath:
-
Calculate the required tannin (see table below) based on WOF.
-
Dissolve the tannin powder in hot water in a pot.
-
Add the wet, scoured fibers and simmer for one hour.
-
Allow to cool and soak for several hours or overnight.
-
Remove fibers and gently squeeze. Do not rinse.
-
-
Mordant Bath:
-
In a separate pot, prepare an alum mordant bath as described for protein fibers. Alternatively, use aluminum acetate, which is often preferred for cellulose.[9]
-
Add the tannin-treated fibers to the mordant bath.
-
Simmer for one hour, then allow to cool.
-
Remove fibers, rinse gently, and proceed to dyeing.
-
Protocol 3: Dyeing with this compound
Materials:
-
Extracted this compound dye bath
-
Pre-mordanted fibers
-
Stainless steel pot
-
White vinegar or citric acid (for post-dye modification)
-
Iron (ferrous sulfate) solution (for post-dye modification)
Procedure:
-
Dye Bath Preparation:
-
Pour the filtered this compound dye concentrate into a pot large enough for the fibers to move freely. Add more water if necessary.
-
Gently heat the dye bath to around 60-70°C.
-
-
Dyeing:
-
Add the wet, pre-mordanted fibers to the dye bath.
-
Maintain the temperature for 1-2 hours, stirring gently and regularly to ensure even color.
-
For deeper shades, the fibers can be left to cool and soak in the dye bath overnight.
-
-
Rinsing and Finishing:
-
Remove the fibers from the dye bath.
-
Allow them to cool completely before rinsing. Rinse with pH-neutral soap and cool water until the water runs clear.
-
Hang to dry away from direct sunlight.
-
4.3.1 Post-Dye Modification (Optional)
The final color can be shifted by modifying the pH or by introducing different metallic salts after the initial dyeing is complete.
-
Acidic Shift: Soaking the dyed fibers in a weak acidic solution (e.g., a splash of vinegar in water) can shift the purple towards a more reddish or pinkish tone.
-
Iron Modifier: A brief dip in a weak iron (ferrous sulfate) solution (0.5-2% WOF) will "sadden" or darken the purple, shifting it towards greyish or brownish tones.[11] Use iron with caution on protein fibers as it can make them brittle over time.[11]
Data Presentation
The following tables summarize quantitative parameters for mordanting. Note that color fastness data is highly dependent on the fiber type, mordant used, and dyeing process. Specific fastness ratings (on a scale of 1-5 for washing and 1-8 for light) for this compound are not widely published and would require experimental determination.[8]
Table 1: Recommended Mordant Percentages (% Weight of Fiber)
| Mordant / Assistant | Fiber Type | Recommended % WOF | Notes |
|---|---|---|---|
| Potassium Aluminum Sulfate (Alum) | Protein | 15% | Provides clear, bright colors.[9] |
| Cellulose | 15% | Must be used after a tannin bath.[9] | |
| Aluminum Acetate | Cellulose | 5-8% | Often preferred for richer shades on cellulose.[9] |
| Iron (Ferrous Sulfate) | All | 2-4% | Used as a mordant or post-dye modifier. Darkens colors.[5] |
| Copper Sulfate | All | 2% | Can shift colors towards greens or browns. Use with caution due to toxicity.[5][7] |
| Tannin (Myrobalan, Gallnut) | Cellulose | 5-15% | Pre-treatment for cellulose fibers to enable mordant uptake.[9] |
| Cream of Tartar | Wool | 6-8% | Used with alum to maintain fiber softness and brighten colors.[12] |
Diagrams and Workflows
Experimental Workflows
Caption: Workflow for the extraction of this compound dye from fungal material.
Caption: General experimental workflow for dyeing textiles with this compound.
Mechanism of Action for Drug Development
For professionals in drug development, the specific inhibitory action of this compound is of primary interest. It targets dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine synthesis pathway. This pathway is critical for the proliferation of rapidly dividing cells, making DHODH an attractive target for anticancer and immunosuppressive drugs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. namyco.org [namyco.org]
- 3. Dyeing to have a go... or worried about safety? [georgeweil.com]
- 4. reddit.com [reddit.com]
- 5. Dyeing with Mushrooms — Bloom & Dye [bloomanddye.com]
- 6. youtube.com [youtube.com]
- 7. Mordants for Natural Dyeing [georgeweil.com]
- 8. Colour fastness - Wikipedia [en.wikipedia.org]
- 9. Mordants — Natural Dyes [naturaldyes.ca]
- 10. Pack of Mordants and Assists for Natural Dyeing | Forests and meadows natural dyeing studio [forestsandmeadows.com]
- 11. kaliko.co [kaliko.co]
- 12. lacreativemama.com [lacreativemama.com]
Application Notes and Protocols for Antibacterial and Antifungal Assays of Polyporic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the antibacterial and antifungal properties of polyporic acid. The included protocols offer detailed, step-by-step guidance for researchers investigating its potential as a novel antimicrobial agent.
Introduction to this compound
This compound is a naturally occurring dihydroxyquinone derivative found in various fungi. It has been recognized for its potential as a bacterial antibiotic and an antifungal agent, capable of decreasing vegetative growth and inhibiting spore germination in a variety of fungal species.[1] Its mechanism of action is primarily attributed to the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This inhibition disrupts DNA and RNA synthesis in susceptible microorganisms, leading to a cytostatic or cytotoxic effect.
Data Presentation: Antimicrobial Activity of this compound
The following tables summarize the expected quantitative data from antibacterial and antifungal assays of this compound. Note: The values presented here are illustrative. Researchers must perform these assays to determine the precise values for their specific microbial strains and experimental conditions.
Table 1: Antibacterial Activity of this compound (Illustrative Data)
| Bacterial Strain | Assay Method | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Broth Microdilution | 16 | 32 |
| Streptococcus pyogenes | Broth Microdilution | 8 | 16 |
| Escherichia coli | Broth Microdilution | 64 | >128 |
| Pseudomonas aeruginosa | Broth Microdilution | 128 | >128 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Antifungal Activity of this compound (Illustrative Data)
| Fungal Strain | Assay Method | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | Broth Microdilution | 32 | 64 |
| Aspergillus fumigatus | Broth Microdilution | 16 | 32 |
| Cryptococcus neoformans | Broth Microdilution | 8 | 16 |
| Trichophyton rubrum | Broth Microdilution | 4 | 8 |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol details the determination of the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal strains
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate sterile broth medium to the desired starting concentration.
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours for bacteria, 24-78 hours for fungi), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first column of wells, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution column.
-
-
Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the prepared microbial inoculum. The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: Wells containing 100 µL of broth and 100 µL of the microbial inoculum (no this compound).
-
Sterility Control: Wells containing 200 µL of sterile broth only.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance using a microplate reader. The addition of a viability indicator like resazurin can also aid in determining the endpoint.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay to determine the lowest concentration of this compound that kills the microorganism.
Procedure:
-
Following the MIC determination, select the wells showing no visible growth.
-
From each of these wells, and from the growth control well, take a 10-20 µL aliquot.
-
Spot-plate the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[3][4]
Protocol 3: Antifungal Susceptibility Testing using Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
Materials:
-
This compound solution of known concentration
-
Sterile Petri plates
-
Appropriate agar medium (e.g., Potato Dextrose Agar)
-
Fungal strains
-
Sterile cork borer (6-8 mm diameter)
-
Positive control (e.g., a known antifungal agent)
-
Negative control (solvent used to dissolve this compound)
Procedure:
-
Prepare the agar plates and allow them to solidify.
-
Prepare a fungal inoculum suspension and adjust its turbidity.
-
Spread 100 µL of the fungal suspension evenly over the surface of the agar plate.
-
Aseptically create wells in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of the this compound solution, positive control, and negative control to separate wells.
-
Allow the plates to stand for a period to permit diffusion of the substances into the agar.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited). A larger zone of inhibition indicates greater antifungal activity.
Protocol 4: Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells and is used to assess the potential toxicity of this compound to mammalian cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the different concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells (medium with the solvent used to dissolve the this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control.
Visualizations
Caption: Workflow for MIC and MBC/MFC determination.
Caption: this compound's mechanism of action.
References
Application Notes and Protocols: Extraction and Purification of Polyporic Acid from Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyporic acid, a natural benzoquinone, has garnered significant interest within the scientific community due to its diverse biological activities, including its potential as an anticancer and antiviral agent. This p-terphenyl derivative is notably found in a variety of fungi, particularly in species such as Hapalopilus nidulans (sometimes referred to as Hapalopilus rutilans), where it can constitute a remarkable 20-40% of the fungal dry weight. The primary mechanism of its bioactivity is the inhibition of dihydroorotate dehydrogenase (DHO-DH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition disrupts DNA and RNA synthesis, leading to antiproliferative and cytotoxic effects. These application notes provide detailed protocols for the extraction and purification of this compound from fungal sources, summarize quantitative data, and illustrate the key signaling pathway involved in its cytotoxic action.
Data Presentation
The following tables summarize quantitative data related to the extraction and purification of this compound, providing a basis for methodological comparison.
Table 1: this compound Content in Fungal Species
| Fungal Species | This compound Content (% of Dry Weight) | Reference |
| Hapalopilus nidulans | 20 - 40% | [1] |
Table 2: Comparison of Extraction and Purification Methods (Hypothetical Data for Illustrative Purposes)
| Fungal Source | Extraction Method | Extraction Solvent | Yield of Crude Extract (%) | Purification Method | Final Purity (%) | Overall Yield (%) |
| Hapalopilus nidulans | Maceration | Ethyl Acetate | 15 | Recrystallization | 95 | 10 |
| Hapalopilus nidulans | Soxhlet Extraction | Methanol | 25 | Column Chromatography | 98 | 18 |
| Phellodon niger | Ultrasonic-Assisted | Acetone | 10 | Recrystallization | 92 | 7 |
Note: The data in Table 2 is illustrative to demonstrate the format for comparison. Actual yields and purity will vary based on the specific fungal strain, growth conditions, and precise experimental parameters.
Experimental Protocols
Protocol 1: Extraction of this compound from Hapalopilus nidulans using Ethyl Acetate
This protocol outlines a standard maceration technique for the extraction of this compound from the fruiting bodies of Hapalopilus nidulans.
Materials:
-
Dried and powdered fruiting bodies of Hapalopilus nidulans
-
Ethyl acetate (analytical grade)
-
Anhydrous sodium sulfate
-
Erlenmeyer flask
-
Stirring plate and magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Beakers and other standard laboratory glassware
Procedure:
-
Weigh 10 g of dried and finely powdered Hapalopilus nidulans and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of ethyl acetate to the flask (1:10 w/v ratio).
-
Stir the mixture at room temperature for 24 hours using a magnetic stirrer.
-
Filter the mixture through Whatman No. 1 filter paper to separate the fungal debris from the extract.
-
Collect the filtrate and repeat the extraction process on the fungal residue two more times with 100 mL of fresh ethyl acetate each time to ensure complete extraction.
-
Combine the filtrates from all three extractions.
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C until a crude solid extract is obtained.
-
Scrape the crude this compound from the flask and weigh it to determine the crude yield.
Protocol 2: Purification of this compound by Recrystallization
This protocol describes the purification of crude this compound obtained from the extraction process.
Materials:
-
Crude this compound extract
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound extract into a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask while gently heating on a hot plate. Add the solvent dropwise until the solid is completely dissolved. Avoid adding excess solvent to maximize the recovery of purified crystals.
-
Once the this compound is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
After the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Set up a Buchner funnel with filter paper and connect it to a filter flask under vacuum.
-
Wet the filter paper with a small amount of cold ethanol.
-
Quickly pour the cold crystal suspension into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes.
-
Carefully transfer the purified this compound crystals to a pre-weighed watch glass and allow them to air dry completely in a fume hood.
-
Weigh the dried crystals to determine the final yield and calculate the percentage recovery. The purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or melting point determination.
Protocol 3: Purification of this compound by Silica Gel Column Chromatography
This protocol provides a method for purifying this compound using silica gel column chromatography, which is useful for separating it from other fungal metabolites.[2]
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed. .
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). This is known as a gradient elution.
-
Collect the eluate in fractions in separate tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).
-
Visualize the spots under a UV lamp. This compound should appear as a distinct spot.
-
-
Isolation:
-
Combine the fractions that contain pure this compound, as determined by TLC analysis.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound from fungal sources.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
Application Note: Quantitative Analysis of Polyporic Acid in Fungal Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction Polyporic acid is a p-terphenyl-1,4-quinone, a natural compound first identified in 1877 from the fungus Hapalopilus nidulans (formerly Hapalopilus rutilans). It is a notable secondary metabolite found in various fungi, where it can be present in significant quantities, comprising 20-40% of the fresh weight of certain fruit bodies. This compound and its derivatives exhibit a range of biological activities, including antibacterial, antifungal, and potential antitumor properties. The primary mechanism for its bioactivity, including its toxicity, is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), a key player in the de novo pyrimidine synthesis pathway. This inhibition disrupts RNA and DNA synthesis, leading to antiproliferative effects. Given its therapeutic potential and toxicity, robust and accurate methods for the quantification of this compound in fungal extracts are essential for research, quality control, and drug development.
This application note provides detailed protocols for the extraction and quantitative analysis of this compound from fungal sources using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a preliminary screening method using UV-Vis Spectrophotometry.
Experimental and Analytical Workflow
The overall process for the quantification of this compound involves several key stages, from initial sample preparation to final data analysis. The workflow ensures reproducible and accurate results.
Caption: General experimental workflow for this compound quantification.
Experimental Protocols
Protocol 1: Fungal Culture and Harvesting
-
Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with spores or mycelial fragments of the target fungal strain.
-
Incubation: Incubate the culture under optimal growth conditions (e.g., 25-28°C with shaking at 120-150 rpm) for a period sufficient for biomass growth and secondary metabolite production (typically 7-21 days).
-
Harvesting: Separate the fungal mycelium from the culture broth via filtration. The mycelium and broth can be processed separately to distinguish between intracellular and extracellular metabolites.
-
Drying: Lyophilize (freeze-dry) the fungal mycelium to obtain a consistent dry weight for accurate quantification. Ground the dried mycelium into a fine powder.
Protocol 2: this compound Extraction
Pol
Synthesis of Polyporic Acid Derivatives: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyporic acid, a naturally occurring p-terphenylquinone found in various fungi and lichens, has garnered significant interest in the field of medicinal chemistry.[1] Its core structure, 2,5-dihydroxy-3,6-diphenyl-1,4-benzoquinone, serves as a versatile scaffold for the synthesis of a diverse array of derivatives. The primary biological target of this compound and its analogues is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] Inhibition of DHODH disrupts the synthesis of essential building blocks for DNA and RNA, making it a compelling target for the development of anticancer and immunosuppressive agents.[3] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives, aimed at guiding researchers in the exploration of this promising class of compounds for drug discovery and development.
Application Notes for Drug Development Professionals
The development of this compound derivatives as therapeutic agents requires a multifaceted approach that considers not only their potency as DHODH inhibitors but also their pharmacokinetic and pharmacodynamic properties.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl rings and the benzoquinone core. Understanding these structure-activity relationships is crucial for designing novel analogues with improved potency and selectivity. Key considerations include:
-
Substitution on the Phenyl Rings: The introduction of various functional groups on the phenyl rings can significantly modulate the inhibitory activity against DHODH. For instance, the position and electronic properties of substituents can influence the binding affinity to the enzyme's active site.
-
Modification of the Benzoquinone Core: Alterations to the central quinone ring, such as the introduction of different substituents or the replacement of the hydroxyl groups, can impact the compound's redox properties and its interaction with the enzyme.
-
Hydrophobicity and Lipophilicity: The overall lipophilicity of the molecule, often quantified by LogP, plays a critical role in its ability to cross cell membranes and reach its intracellular target. Optimizing this property is essential for achieving good oral bioavailability.
ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is a critical determinant of its clinical success. For this compound derivatives, key ADME parameters to consider include:
-
Solubility: this compound and its derivatives are often poorly soluble in aqueous solutions, which can limit their bioavailability. Strategies to improve solubility include the introduction of polar functional groups or the formulation with solubilizing agents.
-
Metabolic Stability: The metabolic stability of these compounds in the presence of liver enzymes (e.g., cytochrome P450s) will influence their half-life and dosing regimen. In vitro assays using liver microsomes can provide valuable insights into their metabolic fate.
-
Permeability: The ability of the compounds to permeate cell membranes is essential for reaching the mitochondrial inner membrane where DHODH is located. Assays such as the parallel artificial membrane permeability assay (PAMPA) can be used to assess passive diffusion.
By systematically evaluating these parameters, researchers can guide the iterative process of lead optimization to develop this compound derivatives with a desirable balance of potency, selectivity, and drug-like properties.
Data Presentation
Table 1: Inhibitory Activity of this compound and Selected DHODH Inhibitors
| Compound | Target | IC50 (µM) | Cell Line/Enzyme Source | Reference |
| This compound | Dihydroorotate Dehydrogenase | 100 - 1000 | - | [2] |
| Brequinar | Human DHODH | 0.0052 | Human DHODH | [4] |
| Teriflunomide | Human DHODH | - | Human DHODH | [5] |
| Pyrimidone Derivative 12 | Human DHODH | 2.4 | hDHODH | [6] |
| Pyrimidone Derivative 15 | P. falciparum DHODH | 4.8 | PfDHODH | [6] |
| Pyrimidone Derivative 26 | P. falciparum DHODH | 0.023 | PfDHODH | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound (2,5-Dihydroxy-3,6-diphenyl-1,4-benzoquinone)
This protocol is adapted from the classical synthesis described by Shildneck and Adams.
Materials:
-
p-Benzoquinone
-
Benzene (dry)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Pyridine
-
Ethanol
Procedure:
-
Friedel-Crafts Reaction: To a suspension of finely powdered anhydrous aluminum chloride in dry benzene, slowly add a solution of p-benzoquinone in dry benzene with stirring. Maintain the temperature and stir for several hours.
-
Hydrolysis: Decompose the reaction mixture by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Purification of 2,5-Diphenyl-1,4-benzoquinone: The crude product is filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
-
Hydroxylation (via Thiele-Winter Acetoxylation): The 2,5-diphenyl-1,4-benzoquinone is treated with acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid). This is followed by hydrolysis of the resulting tetraacetate to yield 2,5-dihydroxy-3,6-diphenylhydroquinone.
-
Oxidation: The hydroquinone is then oxidized to this compound using a suitable oxidizing agent (e.g., air, ferric chloride).
-
Final Purification: The final product can be purified by recrystallization.
Characterization:
-
¹H NMR: Expected signals for the phenyl and hydroxyl protons.
-
¹³C NMR: Resonances corresponding to the quinone and phenyl carbons.
-
IR Spectroscopy: Characteristic peaks for hydroxyl (O-H) and carbonyl (C=O) stretching vibrations.
-
Mass Spectrometry: Molecular ion peak corresponding to the calculated mass of C₁₈H₁₂O₄.
Protocol 2: General Procedure for the Synthesis of Substituted this compound Derivatives
This protocol outlines a general approach for synthesizing derivatives with substituents on the phenyl rings.
Materials:
-
Substituted anilines
-
Sodium nitrite
-
Hydrochloric acid
-
p-Benzoquinone
-
Suitable solvent (e.g., water, ethanol)
Procedure:
-
Diazotization: Dissolve the substituted aniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise while maintaining the temperature.
-
Meerwein Arylation: To a stirred solution of p-benzoquinone in a suitable solvent, add the freshly prepared diazonium salt solution. The reaction may require a catalyst such as copper(II) chloride.
-
Work-up and Purification: After the reaction is complete, the product is isolated by filtration or extraction. Purification is typically achieved by column chromatography or recrystallization to yield the 2,5-diaryl-1,4-benzoquinone.
-
Hydroxylation and Oxidation: Follow steps 4 and 5 from Protocol 1 to convert the substituted diarylbenzoquinone into the corresponding this compound derivative.
Characterization:
The synthesized derivatives should be characterized using standard spectroscopic methods (NMR, IR, MS) to confirm their structure.
Mandatory Visualization
Signaling Pathway of DHODH Inhibition
Caption: DHODH inhibition by this compound derivatives blocks pyrimidine synthesis.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Dual binding mode of a novel series of DHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Polyporic Acid: A Promising Lead Compound for Drug Development
Application Notes and Protocols for Researchers
Introduction
Polyporic acid, a natural p-terphenylquinone found in fungi such as Hapalopilus nidulans, has emerged as a compelling starting point for the development of novel therapeutics.[1][2] Its primary mechanism of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated immune cells, making DHODH a validated target for anticancer and immunosuppressive agents. These notes provide an overview of this compound's biological activities and detailed protocols for its evaluation as a lead compound in drug development.
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of DHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation in rapidly dividing cells.[3] This targeted action forms the basis of its potential as an anticancer agent.
Beyond its role as a DHODH inhibitor, this compound has also been noted for its antifungal and antibacterial properties.[1] However, its development has been hampered by its inherent toxicity, which is also linked to its potent inhibition of DHODH.[3] Ingestion of fungi containing high concentrations of this compound can lead to severe toxic effects, including hepatorenal failure.[3] This toxicity profile underscores the need for medicinal chemistry efforts to develop derivatives with an improved therapeutic index.
Signaling Pathway: Inhibition of De Novo Pyrimidine Synthesis
The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the inhibitory action of this compound.
Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of this compound. The lack of extensive data on derivatives highlights a key area for future research in optimizing this lead compound.
| Compound | Target | Assay Type | IC50/Activity | Source |
| This compound | Dihydroorotate Dehydrogenase (DHODH) | Enzyme Inhibition | 100 µM - 1 mM | [2][3] |
| This compound | Rat DHODH | Enzyme Inhibition | ~30% inhibition at 1.5 mM | |
| This compound | Human DHODH | Enzyme Inhibition | Slight inhibition at 1.5 mM | |
| This compound | Various cell lines (fibroblasts, tumor cells) | Cell Proliferation | Depression of proliferation at 100 µM - 1 mM | [2] |
Experimental Protocols
Protocol 1: In Vitro Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound and its derivatives against DHODH.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of 2,6-dichloroindophenol (DCIP), a colorimetric indicator. The decrease in absorbance at 600 nm is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH
-
This compound (and/or derivatives)
-
Dihydroorotate (substrate)
-
Decylubiquinone (cofactor)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the DHODH enzyme solution, and 25 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Reaction Initiation: Prepare a substrate mix containing dihydroorotate, decylubiquinone, and DCIP in the assay buffer. Add 100 µL of the substrate mix to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every minute for 20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound and its derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria. Viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound (and/or derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Drug Development Workflow
The development of this compound as a therapeutic agent would follow a standard drug discovery and development workflow. The initial focus would be on lead optimization to improve efficacy and reduce toxicity.
Caption: A typical drug development workflow for a lead compound like this compound.
Future Directions and Conclusion
This compound represents a valuable natural product lead for the development of novel DHODH inhibitors. Its clear mechanism of action and potent biological activity make it an attractive starting point for medicinal chemistry campaigns. The primary challenge lies in its toxicity, which necessitates the synthesis and evaluation of derivatives to identify analogues with an improved therapeutic window. Future research should focus on structure-activity relationship (SAR) studies to understand how modifications to the this compound scaffold affect its potency against DHODH and its cytotoxicity. The protocols outlined in these notes provide a framework for the systematic evaluation of such novel compounds, with the ultimate goal of developing a clinically viable drug candidate.
References
Troubleshooting & Optimization
Technical Support Center: Improving Polyporic Acid Solubility for In Vitro Assays
Welcome to the technical support center for polyporic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming solubility challenges with this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a natural compound known for its various biological activities, including acting as an inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator in the DNA damage response (DDR).[1][2] Like many bioactive small molecules, this compound is hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media and buffers.[3] This low solubility can cause the compound to precipitate, leading to inaccurate concentrations, unreliable assay results, and potential cellular toxicity unrelated to its biological target.[4][5]
Q2: What is the recommended starting solvent for dissolving this compound?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended first-line solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of non-polar compounds, making it a standard choice for preparing high-concentration stock solutions in drug discovery and cell-based assays.[3][6]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[7][8][9] However, cell line tolerance can vary significantly. It is critical to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as used for the this compound treatment) to determine the highest non-toxic concentration for your specific cell line and assay duration.[8][10]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Direct dissolution in aqueous solutions is generally not feasible due to the compound's hydrophobic nature.[3][9] It is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the final aqueous assay medium.[8]
Q5: How should I store my this compound solutions?
This compound powder should be stored according to the manufacturer's instructions, typically at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[7][8][11] Aqueous working solutions are generally not stable and should be prepared fresh immediately before each experiment.[12]
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound solutions for in vitro experiments.
| Problem | Probable Cause | Recommended Solution(s) |
| This compound powder does not dissolve in DMSO. | The concentration is too high for its solubility limit in DMSO. | 1. Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.[3][13] 2. Sonication: Use a bath sonicator for 5-10 minutes to provide mechanical energy.[3][14] 3. Reduce Concentration: If the above methods fail, lower the target stock concentration. |
| Precipitate forms immediately upon diluting DMSO stock into aqueous media. | This phenomenon, known as "solvent shock," occurs when the hydrophobic compound rapidly leaves the organic solvent and cannot dissolve in the aqueous environment.[11] | 1. Optimize Dilution: Add the DMSO stock drop-wise into the pre-warmed (37°C) aqueous medium while gently vortexing or swirling to ensure rapid, uniform mixing.[9][11] 2. Use a Lower Stock Concentration: A less concentrated DMSO stock requires a larger volume for dilution, which can sometimes aid dispersion. 3. Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilution steps in media.[9] |
| Solution is clear initially but becomes cloudy or forms a precipitate over time in the incubator. | The compound's solubility limit in the final medium is exceeded at 37°C, or it is interacting with media components.[11] | 1. Lower Final Concentration: The most direct solution is to work at a lower final concentration of this compound. 2. Test in Simpler Media: Determine if precipitation is specific to complex media by testing solubility in a simpler buffer like Phosphate-Buffered Saline (PBS).[11] 3. Minimize Incubation Time: If possible, reduce the duration the compound is in the media before the experimental endpoint. |
| Inconsistent results between experiments. | This can be due to variability in solution preparation or degradation of the stock solution. | 1. Standardize Protocol: Ensure the exact same procedure for dilution is used every time.[11] 2. Use Fresh Aliquots: Avoid using a stock solution that has undergone multiple freeze-thaw cycles. Always use a fresh aliquot.[11] 3. Verify Stock Concentration: If problems persist, the stock solution may have degraded. Prepare a fresh stock from powder. |
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) into a sterile, conical microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add the calculated volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound, MW = 308.27 g/mol , add 1.622 mL DMSO to 5 mg).
-
Dissolution:
-
Sterilization & Storage:
Protocol 2: Kinetic Solubility Assessment in Assay Media
This protocol helps determine the practical solubility limit of this compound in your specific aqueous buffer or cell culture medium.[15]
-
Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock to create a range of concentrations.
-
Dilution into Media: Transfer a small, equal volume from each well of the DMSO plate to a new 96-well plate containing your pre-warmed (37°C) cell culture medium. Mix well. The final DMSO concentration should be kept constant and non-toxic (e.g., 0.5%).
-
Turbidity Measurement: Immediately measure the light absorbance of the plate at a wavelength between 500-700 nm using a plate reader.[13] This measures turbidity caused by precipitation, not the absorbance of the compound itself.
-
Incubation: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂).
-
Final Measurement: After a set time (e.g., 2 hours), re-measure the absorbance to check for time-dependent precipitation.
-
Analysis: The concentration at which you observe a sharp increase in absorbance corresponds to the kinetic solubility limit of this compound under your specific assay conditions.[13][15] Do not use concentrations at or above this limit in your experiments.
Stock Solution Preparation Workflow
Signaling Pathway Context
This compound is an inhibitor of the ATR kinase. ATR is a master regulator of the cellular response to DNA damage, particularly replication stress.[1] Inhibition of ATR prevents the activation of its downstream target, Chk1, which in turn disrupts cell cycle arrest and DNA repair, ultimately leading to apoptosis in cancer cells that are heavily reliant on this pathway.[1][2][16]
References
- 1. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of ATR-Chk1 signaling blocks DNA double-strand-break repair and induces cytoplasmic vacuolization in metastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. scispace.com [scispace.com]
- 16. ATR inhibition sensitizes liposarcoma to doxorubicin by increasing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polyporic Acid Extraction from Mycelial Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of polyporic acid from mycelial cultures.
Frequently Asked Questions (FAQs)
Q1: My fungal culture is growing well, but the this compound yield is low. What are the primary factors to investigate?
A1: Low yield despite good biomass is a common issue. Several factors could be at play:
-
Suboptimal Harvest Time: The production of secondary metabolites like this compound is often growth-phase dependent. It's crucial to determine the optimal incubation time for maximal yield by performing a time-course experiment.
-
Nutrient Levels: Secondary metabolism can be triggered by the limitation of certain nutrients (e.g., nitrogen or phosphate) or suppressed by an excess of others. Re-evaluate the composition of your culture medium.
-
Inadequate Precursors: this compound biosynthesis follows the shikimate pathway. Ensure that essential precursor molecules, such as aromatic amino acids, are sufficiently available in the medium.
-
Suboptimal Culture Conditions: Key parameters such as pH, temperature, and aeration significantly influence secondary metabolite production. Verify that these are optimized for your specific fungal strain.
-
Metabolite Degradation: this compound may be unstable under your current culture or extraction conditions. It can also be converted into other metabolites, such as ascocorynin, by the fungus.[1]
Q2: What is the best solvent for extracting this compound?
A2: this compound is a hydrophobic compound.[1] Therefore, semi-polar to non-polar organic solvents are most effective. Ethyl acetate is commonly used and has been shown to be efficient, particularly after the acidification of the culture medium.[1] A solvent screening experiment using solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate, dichloromethane) is recommended to determine the optimal solvent for your specific workflow. Acidification of the medium (e.g., with 0.1% formic acid) prior to extraction is a critical step to ensure the this compound is in its protonated, less polar form, facilitating its transfer into the organic solvent.
Q3: I'm observing significant batch-to-batch inconsistency in my this compound yield. What could be the cause?
A3: Batch-to-batch variability is a frequent challenge in fermentation and extraction processes. Key areas to standardize include:
-
Inoculum Quality: The age, size, and physiological state of the fungal inoculum must be consistent for every fermentation.
-
Media Preparation: Even minor variations in media components, final pH, and sterilization methods can impact fungal metabolism.
-
Environmental Control: Ensure tight control and monitoring of temperature, humidity, and aeration within your incubator or fermenter.
-
Extraction Procedure: Standardize all parameters of your extraction process, including solvent volumes, extraction time, temperature, and agitation speed.
Q4: How can I confirm the presence of this compound in my crude extract?
A4: A simple and rapid qualitative test involves the application of a strong base, such as potassium hydroxide (KOH). This compound and its derivatives will produce a distinct color change, typically to lavender, red, or dark red.[2] For confirmation and quantification, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector or mass spectrometry are necessary.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Mycelial Growth | - Inappropriate culture medium. - Incorrect pH of the medium. - Suboptimal incubation temperature. - Contamination. | - Test different standard fungal media such as Potato Dextrose Agar/Broth (PDA/PDB) or Malt Extract Agar/Broth (MEA).[3][4] - Adjust the initial pH of the medium. Most relevant fungi grow well in a slightly acidic pH range of 5.0-6.0.[5][6][7] - Optimize the incubation temperature. A range of 25-30°C is generally suitable for many polypore fungi.[5][8][9] - Ensure sterile techniques are used throughout the process. |
| Low this compound Yield | - Non-optimal culture conditions (see above). - Harvesting at the wrong growth phase. - Inefficient extraction solvent or pH. - this compound is bound to the mycelium. | - Systematically optimize culture parameters (pH, temperature, aeration, media components). - Perform a time-course study to identify the peak production period. - Conduct a solvent screening. Ensure the culture is acidified (e.g., with formic or acetic acid) before solvent extraction. - Since this compound is strongly associated with the mycelium, ensure the biomass is thoroughly homogenized or ground before extraction to improve solvent penetration.[1] |
| Difficulty in Purification | - Co-extraction of other lipids and polar metabolites. - this compound precipitation during storage. | - Perform a pre-extraction of the biomass with a non-polar solvent like hexane to remove lipids. - Use chromatographic techniques such as silica gel column chromatography, gradually increasing solvent polarity for fractionation. - this compound is known to precipitate from methanol or acetonitrile during storage.[1] Store extracts at low temperatures and redissolve thoroughly before analysis. |
| Crude Extract is a Complex Mixture | - Broad-spectrum solvent used. - Extraction of primary metabolites. | - Employ a multi-step extraction using solvents of varying polarity (e.g., hexane, followed by ethyl acetate, then methanol) to fractionate the extract. - Consider solid-phase extraction (SPE) for cleanup and enrichment of the target compound. |
Data Presentation: Optimizing Culture Conditions
The production of secondary metabolites is highly dependent on culture conditions. Below is a summary of optimal conditions for the mycelial growth of related fungi, which can serve as a starting point for optimizing this compound production.
| Parameter | Fungus | Optimal Range/Value | Expected Outcome | Reference |
| Temperature | Ganoderma applanatum | 25°C | Max. mycelial growth & exo-polymer production | [5][6] |
| Pleurotus ostreatus | 20-25°C | Suitable for mycelium culture | [9] | |
| Hapalopilus rutilans | 25°C | Favorable for growth | [10] | |
| Initial pH | Ganoderma applanatum | 5.0 - 6.0 | Optimal for mycelial growth | [5][6] |
| Agaricus brasiliensis | 5.5 - 6.0 | Optimal mycelial growth | [7] | |
| Carbon Source | Ganoderma applanatum | Glucose | Optimal for mycelial growth | [5] |
| Nitrogen Source | Ganoderma applanatum | Corn Steep Powder | Optimal for mycelial growth | [5] |
Data Presentation: Solvent Extraction Efficiency
The choice of solvent is critical for efficient extraction. Polarity plays a key role in determining which compounds are extracted.
| Solvent | Polarity Index | General Application in Fungal Metabolite Extraction | Reference |
| n-Hexane | 0.1 | Extraction of non-polar compounds (e.g., lipids, sterols). Often used for pre-extraction/defatting. | [11][12] |
| Dichloromethane | 3.1 | Extraction of a broad range of semi-polar to non-polar compounds. | |
| Ethyl Acetate | 4.4 | Widely used for extracting semi-polar compounds, including many polyketides and quinones. Effective for this compound. | [1][10] |
| Acetone | 5.1 | Good for a wide range of compounds; often used in combination with water. | [11] |
| Ethanol | 5.2 | Extracts a broad range of polar and semi-polar compounds. | [13][14][15] |
| Methanol | 6.6 | Effective for extracting polar compounds; often used for exhaustive extractions. | [11][14] |
| Water (acidified) | 10.2 | Extracts highly polar compounds. Acidification improves the extraction of acidic polyphenols. | [11][12] |
Experimental Protocols
Protocol 1: Cultivation of Mycelium for this compound Production
This protocol describes a general procedure for submerged fermentation. Optimization of specific parameters is recommended.
-
Medium Preparation: Prepare a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB). For a 1L preparation of PDB, suspend 24g of PDB powder in 1L of distilled water. Adjust the pH to 5.5 - 6.0 using HCl or NaOH.
-
Sterilization: Dispense the medium into flasks and sterilize by autoclaving at 121°C for 15-20 minutes.
-
Inoculation: Aseptically inoculate the sterile medium with a mycelial plug from a fresh agar plate culture of the fungus (e.g., Hapalopilus rutilans).
-
Incubation: Incubate the flasks at 25°C on a rotary shaker at 120-150 rpm for 14-21 days.[10] The optimal duration should be determined by a time-course experiment.
-
Harvesting: Separate the mycelial biomass from the culture broth by vacuum filtration. The mycelium can be freeze-dried for storage or used directly for extraction.
Protocol 2: Solvent Extraction of this compound from Mycelium
This protocol details a robust method for extracting this compound from the harvested fungal biomass.
-
Biomass Preparation: If using dried mycelia, grind it into a fine powder to maximize the surface area for extraction.
-
Acidification: Suspend the fresh or dried mycelial powder in distilled water. Adjust the pH of the suspension to approximately 2.0 by adding 0.1% formic acid.
-
Extraction: Add an equal volume of ethyl acetate to the acidified mycelial suspension in a separatory funnel or flask.
-
Agitation: Agitate the mixture vigorously for 1-2 hours on a shaker at room temperature.
-
Phase Separation: If using a separatory funnel, allow the layers to separate and collect the upper organic (ethyl acetate) phase. If in a flask, filter the mixture to separate the organic solvent from the aqueous phase and mycelial debris.
-
Repeat Extraction: Repeat the extraction of the aqueous phase and mycelial remains two more times with fresh ethyl acetate to maximize recovery.
-
Drying and Concentration: Combine all ethyl acetate extracts. Dry the extract over anhydrous sodium sulfate to remove residual water. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound extract.
-
Storage: Store the crude extract at -20°C in the dark for further purification and analysis.
Visualizations
This compound Biosynthesis Pathway
References
- 1. Characterisation of ascocorynin biosynthesis in the purple jellydisc fungus Ascocoryne sarcoides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. namyco.org [namyco.org]
- 3. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimal Culture Conditions for Mycelial Growth and Exo-polymer Production of Ganoderma applanatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal Culture Conditions for Mycelial Growth and Exo-polymer Production of Ganoderma applanatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. redalyc.org [redalyc.org]
- 8. naturnext.eu [naturnext.eu]
- 9. mdpi.com [mdpi.com]
- 10. Bifurcate evolution of quinone synthetases in basidiomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Different Extraction Solvents for Characterization of Antioxidant Potential and Polyphenolic Composition in Boletus edulis and Cantharellus cibarius Mushrooms from Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Production of secondary metabolites using tissue culture-based biotechnological applications [frontiersin.org]
- 13. The Efficiency of Selected Green Solvents and Parameters for Polyphenol Extraction from Chokeberry (Aronia melanocarpa (Michx)) Pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fermentation for Polyporic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for producing polyporic acid. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms produce it?
A1: this compound is a para-terphenylquinone, a type of secondary metabolite, first identified in 1877 from a mycelial culture of the fungus Hapalopilus nidulans (also known as Hapalopilus rutilans).[1][2][3] This fungus is a well-known producer of this compound, which can constitute up to 20-40% of the dry weight of its fruit bodies.[2][4] this compound has demonstrated various biological activities, including antifungal and antibacterial properties.[3] It is an intermediate in the biosynthesis of other compounds, such as the antibiotic allantofuranone.[3]
Q2: What are the key fermentation parameters that influence this compound production?
A2: The production of fungal secondary metabolites like this compound is highly sensitive to fermentation conditions. Key parameters to control and optimize include:
-
Media Composition: Carbon and nitrogen sources are crucial for both fungal growth and secondary metabolite synthesis.[5]
-
pH: The pH of the culture medium can significantly impact enzyme activity and nutrient uptake.
-
Temperature: Fungal growth and enzyme kinetics are temperature-dependent.
-
Aeration and Agitation: Adequate oxygen supply is often critical for the production of secondary metabolites in aerobic fungi.
Q3: What are some common challenges encountered during this compound fermentation?
A3: Researchers may face several challenges, including:
-
Low Yield: This is a common issue in the production of secondary metabolites. Optimization of fermentation conditions is key to improving yield.
-
Slow Fungal Growth: Suboptimal media composition, pH, or temperature can lead to poor biomass accumulation.
-
Contamination: Maintaining aseptic conditions is critical to prevent the growth of unwanted microorganisms.
-
Product Degradation: The stability of this compound under fermentation and extraction conditions should be considered.
-
Extraction and Quantification Difficulties: this compound is hydrophobic, which can present challenges during extraction from the aqueous fermentation broth and subsequent analysis.[6]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No this compound Production | Suboptimal Media Composition | - Systematically evaluate different carbon and nitrogen sources. Simple sugars like glucose and complex carbohydrates such as starch can have different effects on secondary metabolite production.[7] - Organic nitrogen sources like peptone or yeast extract may be more effective than inorganic sources.[5] - Ensure the presence of essential minerals and trace elements. |
| Inappropriate pH | - Monitor the pH of the culture throughout the fermentation. - Test a range of initial pH values (e.g., 4.0 to 7.0) to determine the optimum for this compound production. Fungi often prefer slightly acidic conditions.[8] | |
| Incorrect Temperature | - Determine the optimal temperature for growth and production for your specific strain. This may require testing a range of temperatures (e.g., 20°C to 30°C).[9] | |
| Insufficient Aeration | - For submerged cultures, optimize the agitation speed and aeration rate to ensure adequate dissolved oxygen.[10] | |
| Poor Mycelial Growth | Nutrient Limitation | - Ensure the growth medium is not deficient in essential nutrients. - Increase the concentration of the limiting nutrient. |
| Unfavorable pH or Temperature | - Adjust the pH and temperature to the optimal range for mycelial growth, which may differ slightly from the optimal conditions for this compound production. | |
| Inconsistent Results Between Batches | Inoculum Variability | - Standardize the age, size, and physiological state of the inoculum. |
| Inconsistent Fermentation Conditions | - Ensure that all fermentation parameters (media composition, pH, temperature, agitation, aeration) are precisely controlled and reproduced for each batch. | |
| Difficulty in Extracting this compound | Hydrophobicity of this compound | - Use a suitable organic solvent for extraction, such as ethyl acetate.[6] - Acidifying the fermentation broth before extraction can improve the recovery of acidic compounds. |
Data on Fermentation Parameters
While specific quantitative data for optimizing this compound production is not extensively published, the following tables provide general guidance based on the fermentation of other fungal secondary metabolites. These ranges should be used as a starting point for designing your own optimization experiments.
Table 1: General Ranges for Fermentation Parameter Optimization
| Parameter | Typical Range for Fungal Secondary Metabolite Production |
| Temperature | 20 - 30°C |
| pH | 4.0 - 7.0 |
| Agitation (for submerged culture) | 100 - 250 rpm |
| Aeration (for submerged culture) | 0.5 - 2.0 vvm (volume of air per volume of medium per minute) |
Table 2: Examples of Carbon and Nitrogen Sources for Fungal Fermentation
| Nutrient | Examples |
| Carbon Sources | Glucose, Sucrose, Maltose, Starch, Glycerol[5][7] |
| Nitrogen Sources | Peptone, Yeast Extract, Ammonium Sulfate, Sodium Nitrate[5][7] |
Experimental Protocols
1. Submerged Fermentation of Hapalopilus rutilans for this compound Production
This protocol provides a general framework. Optimization of specific parameters will be necessary.
-
Microorganism: Hapalopilus rutilans
-
Inoculum Preparation:
-
Grow H. rutilans on a suitable solid medium, such as Potato Dextrose Agar (PDA), at 25°C until the mycelium covers the plate.
-
Aseptically cut out agar plugs (approximately 1 cm²) from the leading edge of the mycelial growth.
-
Transfer 3-5 agar plugs to a 250 mL flask containing 50 mL of liquid seed medium (e.g., Potato Dextrose Broth - PDB).
-
Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 5-7 days.
-
-
Production Fermentation:
-
Prepare the production medium. A starting point could be a malt extract-based medium.
-
Dispense the production medium into fermentation vessels (e.g., 500 mL flasks with 100 mL of medium).
-
Sterilize the medium by autoclaving.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture under the desired conditions (e.g., 25°C, 150 rpm) for 14-21 days.
-
Withdraw samples periodically to monitor fungal growth and this compound production.
-
2. Extraction and Quantification of this compound by HPLC
-
Extraction:
-
Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.
-
Lyophilize (freeze-dry) the mycelium to determine the dry weight.
-
Extract the mycelium and the fermentation broth separately with a suitable organic solvent like ethyl acetate.[6] Given the hydrophobic nature of this compound, it may be associated with the mycelium.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.
-
-
HPLC Analysis (General Protocol):
-
Column: A reversed-phase C18 column is a common choice for the analysis of phenolic compounds.
-
Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A UV detector set at a wavelength where this compound has maximum absorbance (this would need to be determined, but a starting point could be a scan from 200-400 nm). A DAD (Diode Array Detector) is useful for obtaining the full UV spectrum.
-
Quantification:
-
Prepare a stock solution of a this compound standard of known concentration.
-
Create a calibration curve by preparing a series of dilutions of the stock solution.
-
Inject the standards and the prepared samples into the HPLC system.
-
Integrate the peak area corresponding to this compound in both the standards and the samples.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
-
Visualizations
This compound Biosynthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Hapalopilus rutilans - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. namyco.org [namyco.org]
- 5. meral.edu.mm [meral.edu.mm]
- 6. researchgate.net [researchgate.net]
- 7. maas.edu.mm [maas.edu.mm]
- 8. Hyphae of the fungus Aspergillus nidulans demonstrate chemotropism to nutrients and pH | PLOS Biology [journals.plos.org]
- 9. plantprotection.pl [plantprotection.pl]
- 10. Metabolic Engineering Techniques to Increase the Productivity of Primary and Secondary Metabolites Within Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polyporic Acid Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of polyporic acid during storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a naturally occurring para-terphenyl benzoquinone found in various fungi.[1] Its stability is crucial for maintaining its biological activity, including its potential as an antioxidant, which is of interest in pharmaceutical and other industrial applications.[2][3] Degradation can lead to a loss of potency and the formation of unknown impurities, compromising experimental results and product efficacy.
Q2: What are the general recommended storage conditions for solid this compound?
Solid this compound should be stored in a cool, dry, and dark place. Based on general recommendations for benzoquinones, it is advisable to store it in a tightly sealed container to protect it from moisture and air.[4][5][6]
Q3: How should I store solutions of this compound?
Solutions of this compound are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly sealed vial, protected from light, at a low temperature (e.g., -20°C). The choice of solvent can also impact stability; less reactive, aprotic solvents may be preferable.
Q4: What factors can cause this compound to degrade?
This compound, like other benzoquinones and phenolic compounds, is susceptible to degradation by:
-
pH: Both acidic and especially alkaline conditions can promote degradation.[2][7]
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Oxidation: As a benzoquinone, it can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| Color change of solid this compound (e.g., darkening). | Oxidation or exposure to light. | 1. Ensure the container is tightly sealed and opaque. 2. Store in an inert atmosphere (e.g., under argon or nitrogen) if possible. 3. Avoid prolonged exposure to ambient light during handling. |
| Precipitate formation in a stored this compound solution. | 1. Solvent evaporation. 2. Degradation leading to insoluble products. 3. Exceeded solubility limit at lower temperatures. | 1. Ensure the container is properly sealed. 2. Prepare fresh solutions before use. 3. If storing at low temperatures, ensure the concentration is below the solubility limit at that temperature. |
| Loss of biological activity in an experiment. | Degradation of the this compound stock. | 1. Prepare a fresh stock solution from solid material. 2. Perform a purity check of the solid material if possible (e.g., by HPLC). 3. Review storage conditions of the stock solution (light, temperature, solvent). |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound. | 1. Compare the chromatogram with a freshly prepared standard. 2. Conduct a forced degradation study to identify potential degradation products. 3. Adjust storage conditions to minimize degradation. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of a hypothetical this compound sample under various conditions. Note: This data is based on the general behavior of related benzoquinone and phenolic compounds and is intended for guidance. Actual degradation rates should be determined experimentally.
Table 1: Stability of Solid this compound Under Different Storage Conditions (Illustrative)
| Storage Condition | Duration | Purity (%) | Appearance |
| -20°C, Dark, Desiccated | 12 months | >99% | No change |
| 4°C, Dark, Desiccated | 12 months | 98% | Slight darkening |
| 25°C, Dark, Desiccated | 12 months | 92% | Noticeable darkening |
| 25°C, Exposed to Light | 1 month | 85% | Significant darkening |
Table 2: Stability of this compound in Solution (1 mg/mL in Methanol) at 25°C (Illustrative)
| Storage Condition | Duration | Remaining this compound (%) |
| pH 3 (acidic) | 24 hours | 95% |
| pH 7 (neutral) | 24 hours | 98% |
| pH 9 (alkaline) | 24 hours | 80% |
| Exposed to UV light (pH 7) | 4 hours | 75% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Materials:
- This compound
- Methanol (HPLC grade)
- Hydrochloric acid (0.1 M)
- Sodium hydroxide (0.1 M)
- Hydrogen peroxide (3%)
- HPLC system with a C18 column and UV detector
- pH meter
- Photostability chamber
- Oven
2. Sample Preparation:
- Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
3. Stress Conditions:
- Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
- Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
- Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Place a sample of the solid this compound in an oven at 80°C for 48 hours. Also, heat a sample of the stock solution at 60°C for 24 hours.
- Photolytic Degradation: Expose a sample of the stock solution and a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
4. Analysis:
- Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.
- Monitor for the appearance of new peaks (degradation products) and the decrease in the area of the this compound peak.
- Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to aid in structure elucidation.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: General workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Properties and Industrial Uses of Edible Polyporales | MDPI [mdpi.com]
- 3. A novel type of antioxidant related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Stability-Indicating High Performance Liquid Chromatographic (HPLC) Method for the Determination of Related Substances of Micafungin Sodium in Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Polyporic Acid Quantification by HPLC
Welcome to the technical support center for the quantification of polyporic acid using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for this compound quantification?
A typical method for analyzing fungal metabolites like this compound involves reversed-phase HPLC.[1] A C18 column is commonly used with a gradient elution of acetonitrile and water, often with a formic acid modifier to improve peak shape.[1]
Q2: How should I prepare my sample for HPLC analysis?
Sample preparation for this compound typically involves extraction from the fungal mycelium or liquid culture using an organic solvent like ethyl acetate or methanol.[1] The crude extract is then dried and reconstituted in the initial mobile phase. It is crucial to filter the sample through a 0.45 µm syringe filter before injection to remove particulates that could damage the column.[1][2]
Q3: Why is it important to use a buffer or acid modifier in the mobile phase?
Adding an acid modifier, such as formic acid, to the mobile phase is crucial for protonating the phenolic hydroxyl groups of this compound. This minimizes peak tailing and improves the resolution of the chromatographic separation.[1] Buffers help maintain a stable pH, which can also prevent peak shape issues.[3]
Q4: What can I do if I don't see any peaks after injection?
If you don't see any peaks, there could be several reasons. Check to ensure the pump is on and that there is sufficient mobile phase in the reservoirs.[4] Verify that there are no leaks in the system and that the sample loop is not obstructed.[4] Also, confirm that your detector is set to the correct wavelength for this compound (typically in the UV range of 200-400 nm).[1]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the HPLC quantification of this compound.
Problem 1: Peak Tailing
Peak tailing is a common issue where the peak's trailing edge is broader than the leading edge, which can affect accurate quantification.[3]
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Interactions between the acidic this compound and residual silanol groups on the silica-based column can cause tailing.[3][5] Solution: Add an acidic modifier like formic or acetic acid to the mobile phase to suppress these interactions.[1] Using a base-deactivated column can also minimize this effect.[6] |
| Column Overload | Injecting too much sample can lead to peak distortion.[3] Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.[3] |
| Column Bed Deformation | Voids or channels in the column packing can lead to poor peak shape.[3] Solution: Replace the column if you suspect it is damaged. Using a guard column can help protect the analytical column.[7] |
| Excessive Dead Volume | The volume within the HPLC system outside of the column can cause band broadening.[3] Solution: Use tubing with appropriate internal diameters and ensure all fittings are secure to minimize dead volume.[3] |
Problem 2: High Backpressure
An increase in system backpressure can indicate a blockage.
Possible Causes and Solutions:
| Cause | Solution |
| Blocked Frit or Column | Particulates from the sample or mobile phase can clog the column inlet frit. Solution: Filter all samples and mobile phases before use.[4] If a blockage is suspected, try reversing and flushing the column (disconnected from the detector).[4] If the problem persists, the frit may need to be replaced. |
| Buffer Precipitation | If using a buffer, it may precipitate if the concentration is too high in the organic solvent portion of the mobile phase.[8] Solution: Ensure your buffer is soluble in all mobile phase compositions used during your gradient.[9] |
| Obstructed Guard Column | A guard column is designed to trap contaminants and can become blocked over time. Solution: Replace the guard column.[6] |
Problem 3: Retention Time Drift
Inconsistent retention times can make peak identification and quantification unreliable.
Possible Causes and Solutions:
| Cause | Solution |
| Mobile Phase Instability | The composition of the mobile phase can change over time due to evaporation of volatile components. Solution: Prepare fresh mobile phase daily and keep the reservoirs capped.[6] |
| Column Temperature Fluctuations | Changes in column temperature can affect retention times. Solution: Use a column oven to maintain a constant temperature.[2] |
| Column Equilibration | The column may not be fully equilibrated with the mobile phase between injections, especially in gradient methods. Solution: Increase the column equilibration time between runs. |
| Pump Malfunction | Inconsistent flow from the pump will lead to variable retention times. Solution: Check for leaks and ensure the pump is properly primed and purged of air bubbles.[4] |
Experimental Protocols
This compound Extraction
-
Fungal mycelium is harvested and dried.
-
The dried mycelium is extracted with methanol at room temperature.
-
The methanol extract is filtered and then concentrated under reduced pressure.
-
The resulting crude extract is redissolved in the HPLC mobile phase for analysis.[1]
HPLC Method for this compound Quantification
A validated HPLC method is essential for accurate quantification.
| Parameter | Specification |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Gradient | 15% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min[10][11] |
| Detection | UV-Vis Diode Array Detector (DAD) at 200-400 nm[1] |
| Injection Volume | 10 µL[12] |
| Column Temperature | 30 °C[11] |
Visualizations
Troubleshooting Logic for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing issues.
General HPLC Workflow for this compound Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. ukm.my [ukm.my]
- 11. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
overcoming polyporic acid toxicity in cell culture experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with polyporic acid. Find detailed protocols, data tables, and pathway diagrams to help overcome common challenges related to its toxicity in cell culture experiments.
Troubleshooting and FAQs
Frequently Asked Questions
Q1: My cells show high levels of death after treatment with this compound. What is the underlying mechanism?
A1: this compound primarily induces apoptosis (programmed cell death) in cancer cell lines.[1] The specific mechanism can vary between cell types. For example, in A549 non-small cell lung cancer cells, it activates an extrinsic apoptotic pathway mediated by caspase-8, leading to the cleavage of procaspase-3 and PARP without involving the mitochondria.[1] This process is also associated with the suppression of the PI3-kinase/Akt signaling pathway and an increase in p53 activation.[1] For other cell lines or related compounds, apoptosis may be induced via the mitochondrial pathway, involving the activation of caspases-3 and -9 and changes in the Bax/Bcl-2 ratio.[2]
Q2: What are the typical signs of this compound toxicity I can observe in my cell cultures?
A2: Visual signs of toxicity under a microscope include changes in cell morphology, detachment from the culture plate, cell shrinkage, and the appearance of apoptotic bodies. Quantitative assays can confirm these observations by measuring metabolic activity (MTT assay), membrane integrity (trypan blue exclusion), or specific apoptotic markers (Annexin V staining).[3]
Q3: What is a typical effective concentration range for this compound?
A3: The effective concentration, often expressed as the half-maximal inhibitory concentration (IC50), varies significantly depending on the cell line.[4] this compound has been shown to inhibit cell proliferation at concentrations in the range of 10⁻⁴ to 10⁻³ M.[5] For related lanostane-type triterpene acids, IC50 values can be in the low micromolar range (e.g., 1.2-5.5 µM) for potent derivatives against various cancer cell lines.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.[3]
Q4: How can I differentiate between apoptosis and necrosis induced by this compound?
A4: Flow cytometry is a robust method for distinguishing between apoptosis and necrosis. By using Annexin V and Propidium Iodide (PI) staining, you can identify different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Additionally, Western blot analysis can detect key protein markers. Apoptosis is characterized by the cleavage of caspases (like caspase-3, -8, -9) and PARP, whereas necrosis typically does not involve these specific cleavage events.[1][2]
Troubleshooting Guide
Problem: High variability or poor reproducibility in cytotoxicity assay results.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and follow a consistent pattern for plating cells to avoid edge effects. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media does not exceed non-toxic levels (typically <0.5%).[6] Always include a vehicle control (media with the same concentration of solvent) to differentiate solvent effects from compound toxicity.[6] |
| Compound Instability or Precipitation | Visually inspect the treatment media for any signs of precipitation. If observed, consider preparing fresh stock solutions, adjusting the solvent, or slightly warming the media before application. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for both drug exposure and assay development (e.g., MTT incubation). IC50 values are highly dependent on the exposure duration.[7] |
| Contamination | Regularly check cultures for signs of bacterial or fungal contamination. Perform routine mycoplasma testing on cell stocks. |
Quantitative Data Summary
The cytotoxic effects of this compound and related compounds are cell-line specific. The following table summarizes IC50 values for similar triterpenoid acids from Poria cocos to provide a reference range for designing experiments.
Table 1: IC50 Values of a Related Triterpenoid Acid (Poricotriol A) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL60 | Leukemia | 1.2 |
| A549 | Lung | 5.5 |
| CRL1579 | Melanoma | 2.5 |
| NIH:OVCAR-3 | Ovary | 3.3 |
| SK-BR-3 | Breast | 4.8 |
| DU145 | Prostate | 2.1 |
| Data derived from studies on Poricotriol A, a derivative of a triterpene acid isolated from Poria cocos, which also produces this compound.[2] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells, which reflects the cytotoxicity of this compound.[8]
Materials:
-
96-well cell culture plates
-
Human cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
ELISA plate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a negative control (medium only) and a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 15 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the optical density (absorbance) at 570 nm using an ELISA plate reader.[8]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key processes involved in this compound toxicity experiments.
Caption: Troubleshooting workflow for unexpected high cytotoxicity.
Caption: Extrinsic apoptosis pathway induced by this compound.[1]
References
- 1. Polyporenic acid C induces caspase-8-mediated apoptosis in human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and apoptosis-inducing activities of triterpene acids from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological effects of the dihydroorotate dehydrogenase inhibitor this compound, a toxic constituent of the mushroom Hapalopilus rutilans, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Polyporic Acid Biosynthesis Technical Support Center
Welcome to the technical support center for enhancing the yield of polyporic acid biosynthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the lab.
Frequently Asked Questions (FAQs)
Q1: My culture is not producing any this compound. What are the initial checks?
A1: A complete lack of production can stem from several fundamental issues:
-
Strain Viability: Confirm the viability and purity of your fungal strain. Repeated subculturing can lead to strain degeneration and loss of productivity. It is recommended to use fresh cultures from cryopreserved stocks.[1]
-
Incorrect Gene Expression (for engineered strains): If using a heterologous host like Aspergillus oryzae, verify the successful integration and transcription of the this compound synthase gene (e.g., acyN, ppaA1).[2][3]
-
Media Composition: Ensure your culture medium contains the necessary nutrients. This compound biosynthesis originates from the shikimate pathway, so precursors derived from aromatic amino acids are essential.[2][4]
-
Culture Conditions: Double-check that basic growth parameters like temperature and initial pH are within the optimal range for your specific fungal species.[5][6]
Q2: The yield of this compound is consistently low. How can I improve it?
A2: Low yield is a common problem that can be addressed by systematically optimizing several factors:
-
Culture Conditions: Fine-tuning pH, temperature, and aeration can significantly impact yield. Fungal morphology in submerged cultures (e.g., pellet size) can affect nutrient and oxygen transfer; this can be managed through agitation rates or the use of microparticles.[1][7]
-
Precursor Feeding: Supplementing the culture medium with precursors like L-phenylalanine can boost the metabolic flux towards this compound.[8][9]
-
Genetic Engineering: For recombinant strains, consider overexpressing key enzymes in the upstream shikimate pathway, such as DAHP synthase, to increase the precursor pool.[2] Using strong, well-characterized native promoters can also enhance the expression of your biosynthesis genes.[10]
-
Harvest Time: Perform a time-course experiment to identify the optimal incubation time for peak production, as secondary metabolite biosynthesis is often linked to specific growth phases.[1]
Q3: What are the optimal culture conditions for this compound production?
A3: Optimal conditions are strain-dependent, but a good starting point for many fungi can be derived from general optimization studies.[5][11][12] Key parameters include:
-
Carbon and Nitrogen Sources: Glucose is a widely used carbon source, while tryptone and yeast extract are effective nitrogen sources.[5] Nitrogen limitation is a known strategy to trigger secondary metabolite production in some fungi.[13]
-
pH: The optimal initial pH is often around 6.5-7.0. However, fungal metabolism can alter the pH, so monitoring and controlling it in a bioreactor setup is crucial for maintaining high productivity.[1][6]
-
Temperature: Most relevant fungal strains grow well between 25°C and 30°C.[5][11]
-
Aeration: Adequate oxygen supply is critical. This can be achieved through vigorous shaking in flask cultures, increasing the surface-area-to-volume ratio in static cultures, or by controlling the dissolved oxygen level in a bioreactor.[1][11]
Q4: Can I increase yield by adding precursors to the medium?
A4: Yes, precursor feeding is a highly effective strategy. The biosynthesis of this compound begins with precursors from the shikimate pathway.[4] Adding L-phenylalanine, a key aromatic amino acid from this pathway, directly to the culture medium can significantly increase the final yield.[8][9] The optimal concentration and the timing of addition (e.g., at the beginning of the culture or during the exponential growth phase) should be determined experimentally.[9]
Q5: My analytical results for this compound concentration are inconsistent. What could be the issue?
A5: Inconsistent quantification can be due to issues in extraction, sample preparation, or the analytical method itself.
-
Extraction Efficiency: Ensure your extraction protocol is robust. This compound is typically extracted from the culture filtrate or mycelium using a solvent like ethyl acetate.[3][5] Standardize the extraction time, solvent volume, and pH.
-
Sample Stability: this compound may degrade under certain conditions. Analyze samples promptly after extraction or store them appropriately at low temperatures.
-
Analytical Method Validation: Use a validated analytical method, such as HPLC-MS/MS, for accurate quantification.[14] Ensure proper calibration with a pure standard and consider using an internal standard to account for variations in sample processing and injection volume.
Troubleshooting Guides
Guide 1: Troubleshooting Consistently Low this compound Yield
This guide provides a logical workflow to diagnose and resolve issues related to low product titers.
Caption: Troubleshooting workflow for low this compound yield.
Data Presentation
Table 1: Optimization of Culture Parameters for Bioactive Metabolite Production Data adapted from studies on general fungal metabolite production and can serve as a starting point for this compound.
| Parameter | Range Tested | Optimal Condition | Reference |
| Carbon Source | Various (e.g., Glucose, Sucrose, Maltose) | Glucose (1%) | [5] |
| Nitrogen Source | Various (e.g., Tryptone, Yeast Extract) | Tryptone (0.25%) | [5] |
| Initial pH | 4.0 - 10.0 | 7.0 | [5] |
| Temperature | 20°C - 60°C | 30°C - 35°C | [5] |
| Incubation Time | 1 - 7 days | 4 days | [5] |
Table 2: Effect of Precursor Feeding on Secondary Metabolite Production Example data from a study on Nasturtium officinale demonstrating the principle of precursor feeding.
| Precursor Added | Concentration | Timing of Addition | Resulting Total Flavonoid Content (mg/100g DW) | Reference |
| Control (None) | N/A | Day 0 | ~800 | [9] |
| L-phenylalanine | 3.0 mM | Day 0 | 1364.38 | [9] |
| L-tryptophan | 3.0 mM | Day 0 | 1062.76 | [9] |
Experimental Protocols
Protocol 1: Two-Stage Fungal Culture for this compound Production
This protocol is adapted from methodologies for producing fungal secondary metabolites, such as ganoderic acid, which often require separate stages for biomass growth and product accumulation.[1][11]
1. Seed Culture Preparation: a. Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a fresh mycelial plug from an agar plate. b. Incubate at 28-30°C on a rotary shaker at 150 rpm for 5-7 days to generate a dense seed culture.[1]
2. Stage 1: Biomass Accumulation (Shaking Culture): a. Transfer the seed culture (e.g., 5-10% v/v) into the production medium in a larger flask or bioreactor. A suitable medium could be a modified ISP-2 broth with glucose and tryptone.[5] b. If employing a precursor feeding strategy, add the precursor (e.g., L-phenylalanine) at the start of this stage.[9] c. Incubate at 28-30°C with shaking (150 rpm) for 4-7 days to achieve high biomass.
3. Stage 2: Product Accumulation (Static Culture): a. Transfer the mycelial suspension from Stage 1 into a static cultivation system, such as Blake bottles or culture bags, to increase the surface area for air exposure. This change in conditions can trigger secondary metabolite production.[11] b. Incubate under static conditions in the dark at 25-28°C for the optimal production period (determined by a time-course experiment, e.g., 7-14 days).
Protocol 2: Extraction and Quantification of this compound
This protocol outlines a general procedure for extracting and analyzing this compound from a culture broth.
1. Sample Preparation: a. Separate the mycelium from the culture broth by filtration. b. The this compound may be in the culture filtrate and/or the mycelium. Both should be extracted.
2. Extraction: a. From Culture Filtrate: Acidify the filtrate to pH 2-3 with HCl. Extract the acidified filtrate three times with an equal volume of ethyl acetate. b. From Mycelium: Dry the mycelium, grind it into a fine powder, and perform a Soxhlet extraction or repeated sonication with ethyl acetate.[15] c. Combine all ethyl acetate fractions and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
3. Quantification by HPLC: a. Re-dissolve the dried crude extract in a known volume of a suitable solvent (e.g., methanol). b. Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[16] c. Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system, typically with a C18 reversed-phase column. d. Use a gradient elution method, for example, with a mobile phase consisting of water and methanol/acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to ensure sharp peaks.[14] e. Detect this compound using a UV detector (at its absorbance maximum) or, for higher sensitivity and specificity, a Mass Spectrometer (MS).[3] f. Quantify the concentration by comparing the peak area to a standard curve generated from a pure this compound standard.
Visualizations
Biosynthetic Pathway and Genetic Enhancement Strategy
Caption: this compound biosynthesis pathway and key enhancement points.
General Experimental Workflow for Yield Enhancement
Caption: A typical workflow for enhancing this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterisation of ascocorynin biosynthesis in the purple jellydisc fungus Ascocoryne sarcoides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifurcate evolution of quinone synthetases in basidiomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation [mdpi.com]
- 5. Optimization of Culturing Conditions for Improved Production of Bioactive Metabolites by Pseudonocardia sp. VUK-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Culture Conditions and Batch Process Control for the Augmented Production of Bacteriocin by Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. arabjchem.org [arabjchem.org]
- 9. Precursor-Boosted Production of Metabolites in Nasturtium officinale Microshoots Grown in Plantform Bioreactors, and Antioxidant and Antimicrobial Activities of Biomass Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Native promoter strategy for high-yielding synthesis and engineering of fungal secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of culture conditions for cellulase production in Acanthophysium Sp. KMF001 using response surface methodology :: BioResources [bioresources.cnr.ncsu.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. env.go.jp [env.go.jp]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
purification challenges of polyporic acid from complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polyporic acid from complex mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction, chromatographic purification, and crystallization of this compound.
Extraction & Initial Work-up
Q1: My this compound yield from the initial solvent extraction is very low. What could be the cause?
A1: Low extraction yields can stem from several factors related to the extraction solvent and pH. This compound is poorly soluble in water but has better solubility in organic solvents.[1] Ensure you are using an appropriate organic solvent. Additionally, the pH of the extraction medium is critical.
-
Incorrect Solvent: Using a solvent in which this compound has low solubility will result in a poor yield.
-
Suboptimal pH: The solubility of phenolic compounds like this compound can be pH-dependent. Acidifying the fungal culture broth to approximately pH 3-4 before extraction with a solvent like ethyl acetate can improve the partitioning of this compound into the organic phase.[2]
Q2: The crude extract is highly viscous and difficult to handle. How can I resolve this?
A2: High viscosity in crude fungal extracts is often due to the presence of co-extracted polysaccharides.
-
Precipitation of Polysaccharides: You can add a non-polar solvent like hexane to your crude extract to precipitate some of the highly polar impurities, including some polysaccharides.
-
Enzymatic Digestion: In some cases, treatment with enzymes like cellulases or pectinases can help to break down polysaccharide chains, reducing the viscosity of the extract.
Chromatographic Purification
Q3: I am seeing poor separation of this compound from other pigments during column chromatography. What can I do?
A3: Co-elution with other fungal pigments is a common challenge. Optimizing your chromatographic conditions is key to achieving good resolution.
-
Choice of Stationary Phase: While silica gel is commonly used, its slightly acidic nature can sometimes cause issues with acid-sensitive compounds.[3] If you suspect degradation, you can use neutralized silica gel or an alternative stationary phase like alumina.
-
Mobile Phase Optimization: A gradient elution is often more effective than an isocratic one for separating compounds with a wide range of polarities. Experiment with different solvent systems. A common starting point for silica gel chromatography is a gradient of hexane and ethyl acetate, gradually increasing the polarity. The addition of a small amount of acetic or formic acid to the mobile phase can improve the peak shape of acidic compounds like this compound.
Q4: this compound is eluting with a broad, tailing peak in my HPLC analysis. How can I improve the peak shape?
A4: Peak tailing for acidic compounds in reversed-phase HPLC is often due to interactions with residual silanol groups on the stationary phase.
-
Acidify the Mobile Phase: The addition of a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase will protonate the this compound, reducing its interaction with the stationary phase and resulting in a sharper, more symmetrical peak.[4]
-
Use an End-Capped Column: Modern, end-capped C18 columns have fewer free silanol groups and are less likely to cause peak tailing with acidic compounds.
Crystallization
Q5: My this compound is "oiling out" instead of forming crystals during recrystallization. What is happening and how can I fix it?
A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.[5][6]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to precipitation rather than crystallization.
-
Solvent System Modification: If slow cooling doesn't resolve the issue, you may need to change your solvent system. Try a solvent with a lower boiling point or use a mixed solvent system where you dissolve the this compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid.[5][7]
-
Seeding: Adding a small "seed" crystal of pure this compound to the supersaturated solution can help to initiate crystallization.[8]
Q6: The yield of my recrystallized this compound is very low. What are the common causes?
A6: A low crystallization yield is a frequent problem and can be attributed to several factors.[5][8]
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary to fully dissolve the solid.[5]
-
Incomplete Precipitation: Ensure the solution is sufficiently cooled to maximize the precipitation of the product. Using an ice bath after the solution has cooled to room temperature can significantly increase the yield.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of the product, leading to a lower yield.
Frequently Asked Questions (FAQs)
Extraction and Handling
Q: What are the most common impurities I can expect in a crude extract of this compound from a fungal source?
A: Crude fungal extracts are complex mixtures. Besides this compound, you can expect to find:
-
Other Phenolic Compounds: Fungi produce a variety of phenolic compounds, some of which may have similar polarities to this compound, making them challenging to separate.[9]
-
Polysaccharides: These are often co-extracted and can make the extract viscous and difficult to work with.
-
Pigments: Fungal cultures can produce a range of pigments that may interfere with the purification and analysis of this compound.
-
Lipids: Depending on the extraction solvent, lipids from the fungal mycelium may also be present.
Q: Is this compound sensitive to pH and temperature?
A: Yes. As a phenolic compound, this compound's solubility and stability can be influenced by pH. It is generally more soluble in alkaline conditions due to deprotonation of the hydroxyl groups. However, high pH can also lead to degradation of some phenolic compounds.[10] While stable at room temperature, prolonged exposure to high temperatures during extraction and purification should be avoided to prevent degradation.
Purification and Analysis
Q: What is a good starting point for developing an HPLC method for this compound analysis?
A: A reversed-phase HPLC method is a good starting point.
-
Column: A C18 column is a standard choice.
-
Mobile Phase: A gradient elution using water and acetonitrile or methanol is typically effective.
-
Mobile Phase Modifier: It is highly recommended to add an acid, such as 0.1% formic acid, to both the aqueous and organic mobile phases to ensure good peak shape.[11][12]
-
Detection: this compound has a chromophore that allows for UV detection. A photodiode array (PDA) detector is useful for obtaining the UV spectrum and confirming peak identity.
Q: Can I use a single solvent for the recrystallization of this compound?
A: It is possible, but often a mixed solvent system provides better results. The ideal single solvent would dissolve the this compound well at high temperatures but poorly at low temperatures. If you cannot find a single solvent with these properties, a mixed solvent system is a good alternative. For example, you could dissolve the crude this compound in a small amount of a "good" solvent like acetone or ethyl acetate at an elevated temperature, and then slowly add a "poor" solvent like hexane or water until the solution becomes cloudy.[7]
Data Presentation
Table 1: Illustrative Comparison of Solvent Systems for this compound Recrystallization
| Solvent System (v/v) | Initial Purity (%) | Final Purity (%) | Yield (%) | Observations |
| Acetone/Hexane (1:3) | 75 | 95 | 80 | Good crystal formation, easy to handle. |
| Ethyl Acetate/Heptane (1:4) | 75 | 92 | 75 | Slower crystallization, smaller crystals. |
| Methanol/Water (3:1) | 75 | 88 | 65 | Risk of "oiling out" if cooled too quickly. |
| Dichloromethane | 75 | 85 | 60 | High solubility, leading to lower yield. |
Disclaimer: The data in this table is for illustrative purposes and may not represent actual experimental results. The optimal solvent system should be determined empirically.
Table 2: Illustrative HPLC Mobile Phase Comparison for this compound Purity Analysis
| Mobile Phase A | Mobile Phase B | Gradient Program | Peak Shape | Resolution from Impurities |
| Water | Acetonitrile | 10-90% B in 20 min | Tailing | Poor |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 10-90% B in 20 min | Symmetrical | Good |
| 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 10-90% B in 20 min | Symmetrical | Excellent |
| 10 mM Ammonium Acetate (pH 5) | Acetonitrile | 10-90% B in 20 min | Slightly Tailing | Moderate |
Disclaimer: The data in this table is for illustrative purposes. The optimal mobile phase should be determined empirically for your specific column and system.
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
-
Harvesting: Separate the fungal mycelium from the culture broth by filtration.
-
Broth Extraction: Adjust the pH of the culture filtrate to 3-4 with a suitable acid (e.g., 1M HCl). Extract the acidified filtrate three times with an equal volume of ethyl acetate.
-
Mycelium Extraction: Dry the fungal mycelium and then extract it with methanol at room temperature overnight.
-
Combine and Concentrate: Combine the ethyl acetate and methanol extracts. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Silica Gel Column Chromatography of this compound
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.
-
Elution: Start the elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization of this compound
-
Dissolution: In a flask, dissolve the partially purified this compound in a minimum amount of a hot "good" solvent (e.g., acetone or ethyl acetate).
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., hexane or water) dropwise until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting low yield in this compound crystallization.
References
- 1. Characterisation of ascocorynin biosynthesis in the purple jellydisc fungus Ascocoryne sarcoides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. namyco.org [namyco.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. veeprho.com [veeprho.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Polyporic Acid Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyporic acid, focusing on its poor water solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is poorly soluble in water, with an approximate solubility of 0.012 mg/mL at 25°C[1]. Its hydrophobic nature, due to the presence of phenyl rings, contributes to this low water solubility[1].
Q2: In which types of solvents is this compound more soluble?
This compound exhibits increased solubility in organic solvents[1]. Due to its moderately lipophilic character, it is more soluble in solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol. It is also highly hydrophobic and can start to precipitate from methanol or acetonitrile during short-term storage[2].
Q3: What is the lipophilicity of this compound?
The experimentally determined octanol/water partition coefficient (log P) for this compound is approximately 3.0, which indicates moderate lipophilicity. This suggests a preference for lipid-rich environments over aqueous media[1].
Q4: How does pH affect the solubility and appearance of this compound?
This compound is a dihydroquinone derivative and acts as a weak acid. Its solubility is expected to increase in alkaline conditions. The compound can act as an acid-base indicator; for instance, the application of a strong base like potassium hydroxide (KOH) can cause a color change to lavender, red, or dark red[3]. This property can be used to test for its presence in fungal tissues[3].
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when diluting an organic stock with aqueous buffer.
Potential Cause & Explanation: You are experiencing an "anti-solvent" effect. When the aqueous buffer is added to the organic stock, the polarity of the solvent system changes rapidly and dramatically. This causes the this compound, which is not soluble in the resulting mixture, to precipitate out[4][5].
Recommended Solution:
-
Reverse the addition process: Always add the organic stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer[4]. This ensures that the organic solvent is dispersed quickly and prevents localized areas of high this compound concentration.
-
Optimize the co-solvent concentration: The final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your aqueous solution may be too low to maintain solubility. You may need to increase the final percentage of the co-solvent. However, always consider the tolerance of your experimental system (e.g., cell culture) to the organic solvent[4].
-
Work with warm solutions: Gently warming the aqueous buffer before adding the stock solution can sometimes help to keep the compound in solution. Be cautious of the thermal stability of this compound.
Issue 2: The prepared aqueous solution of this compound is initially clear but becomes cloudy over time.
Potential Cause & Explanation: The solution is likely supersaturated and thermodynamically unstable. Over time, the this compound molecules begin to nucleate and crystallize, leading to the formation of a precipitate[4]. This can be influenced by temperature fluctuations and the presence of nucleation sites (e.g., dust particles, scratches on the container)[6].
Recommended Solution:
-
Adjust the pH: For many acidic compounds, increasing the pH of the aqueous solution can significantly enhance solubility and stability by keeping the compound in its ionized, more soluble form[5][7]. For this compound, using a buffer to maintain a slightly alkaline pH may prevent precipitation.
-
Use of Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic-F68, can help to stabilize the this compound in solution and prevent precipitation[7].
-
Particle Size Reduction: If you are working with a suspension, reducing the particle size through techniques like sonication or homogenization can increase the dissolution rate[8][9][10].
Issue 3: Difficulty in achieving the desired concentration for in vivo studies due to poor oral bioavailability.
Potential Cause & Explanation: The poor aqueous solubility of this compound leads to low dissolution in the gastrointestinal tract, which in turn results in poor absorption and low oral bioavailability[11][12].
Recommended Solution:
-
Solid Dispersions: This technique involves dispersing the this compound in a hydrophilic carrier matrix at the molecular level. This can enhance the dissolution rate and, consequently, the oral absorption[11].
-
Inclusion Complexes: Complexation with molecules like cyclodextrins can be used to encapsulate the nonpolar regions of this compound, thereby increasing its aqueous solubility and dissolution rate[10].
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area available for dissolution, which can improve bioavailability[11][12]. Techniques like high-pressure homogenization can be employed for this purpose[10].
Data Presentation
Table 1: Solubility Enhancement Strategies for Poorly Water-Soluble Compounds like this compound
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent in which the compound is soluble[8][9]. | Simple and rapid to formulate[9]. | Potential for precipitation upon dilution; solvent toxicity must be considered[9]. |
| pH Adjustment | Increasing the pH of the medium for an acidic drug to increase the concentration of the more soluble ionized form[7]. | Highly effective for ionizable compounds. | Can cause precipitation if the pH is not maintained; may not be suitable for all experimental conditions. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier to improve the dissolution rate[11]. | Can significantly enhance solubility and bioavailability[11]. | The formulation process can be complex; physical stability of the amorphous form can be a concern. |
| Inclusion Complexation | Forming a complex with a host molecule (e.g., cyclodextrin) to increase aqueous solubility[10]. | Can improve solubility, dissolution, and bioavailability[10]. | Limited to drugs that can fit into the host cavity; can be expensive. |
| Particle Size Reduction (Micronization/Nanonization) | Increasing the surface area of the drug particles to enhance the dissolution rate[8][10]. | Improves dissolution rate[8][10]. | Does not increase the equilibrium solubility; can be difficult for very insoluble compounds[7][10]. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a this compound Working Solution using a Co-solvent
-
Prepare a Stock Solution: Dissolve the this compound in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the this compound is completely dissolved; gentle warming or vortexing may be necessary.
-
Prepare the Aqueous Buffer: Bring your desired aqueous buffer (e.g., PBS, cell culture medium) to room temperature.
-
Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer to achieve the final desired concentration[4].
-
Final Mixing: Continue to vortex the final solution for an additional 30-60 seconds to ensure it is thoroughly mixed.
-
Inspection: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the solubility limit may have been exceeded.
Signaling Pathway: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
This compound is a known inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH)[1][3]. This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for RNA and DNA synthesis. By inhibiting DHODH, this compound can disrupt these processes, which is particularly detrimental to rapidly dividing cells[1].
References
- 1. Buy this compound | 548-59-4 [smolecule.com]
- 2. Characterisation of ascocorynin biosynthesis in the purple jellydisc fungus Ascocoryne sarcoides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. namyco.org [namyco.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijpbr.in [ijpbr.in]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymeric Particulates to Improve Oral Bioavailability of Peptide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Polyporic Acid Delivery for In vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyporic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter when working with this compound, from initial formulation to interpreting in vivo results.
Q1: My this compound won't dissolve for my in vivo experiment. What can I do?
A1: This is the most common challenge. This compound is poorly soluble in water (approx. 0.012 mg/mL) but has higher solubility in organic solvents like DMSO.[1] Direct injection of a pure DMSO solution is not recommended due to toxicity.
-
Troubleshooting Steps:
-
Use a Co-solvent System: Prepare a stock solution in 100% DMSO and dilute it with other vehicles like polyethylene glycol (PEG400), Tween 80, and saline. A common vehicle for poorly soluble compounds is a combination of DMSO, PEG400, Tween 80, and saline or water.[2][3] For oral gavage, a final DMSO concentration should be kept low.
-
Consider Advanced Formulations: If co-solvents are insufficient, you may need to prepare an advanced formulation such as a nanosuspension, a cyclodextrin complex, or a liposomal encapsulation. Detailed protocols for some of these methods are provided below.
-
Particle Size Reduction: Micronization or nanosizing the this compound powder can increase its surface area and improve dissolution rate in suspension formulations.
-
Q2: I'm observing toxicity or adverse effects in my animal models. Is it the this compound or the vehicle?
A2: Both the compound and the vehicle can cause toxicity. It is crucial to run a vehicle-only control group to distinguish between the two.
-
This compound Toxicity: In rats, oral administration of this compound at doses of 100-800 mg/kg has been shown to cause reduced locomotor activity, hepatorenal failure, metabolic acidosis, hypokalaemia, and hypocalcaemia.[4][5]
-
Vehicle Toxicity:
-
DMSO: High concentrations of DMSO can be toxic. The oral LD50 for DMSO in mice is approximately 7 mL/kg.[1][6] It is recommended to keep the final concentration as low as possible in your formulation.
-
Other Excipients: Surfactants like Tween 80 and co-solvents like PEG400 are generally well-tolerated at concentrations used in formulations, but it's essential to check the established no-observed-effect levels (NOELs).[4]
-
-
Troubleshooting Steps:
-
Run a Vehicle Control Group: Always administer the vehicle alone to a control group of animals to assess its effects.
-
Conduct a Dose-Ranging Study: Start with a low dose of this compound and escalate to find a therapeutically relevant dose with an acceptable safety profile.
-
Monitor for Clinical Signs: Observe animals for signs of toxicity such as weight loss, behavioral changes, or signs of pain and distress.
-
Q3: My results are inconsistent between experiments. What could be the cause?
A3: Inconsistent results often stem from issues with formulation stability or administration.
-
Troubleshooting Steps:
-
Check Formulation Stability: If using a suspension, ensure it is homogenous and that the this compound does not precipitate before or during administration. Prepare formulations fresh before each use if possible.
-
Standardize Administration Technique: Ensure that the oral gavage or injection technique is consistent across all animals and all experiments to minimize variability in dosing.
-
Verify Compound Purity: Ensure the purity of your this compound source is consistent between batches.
-
Data Presentation: Physicochemical & Toxicological Data
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) |
| Water (25°C) | ~0.012[1] |
| Dimethyl sulfoxide (DMSO) | 15.6[1] |
| N,N-dimethylformamide (DMF) | 12.8[1] |
Table 2: In Vivo Toxicity of this compound in Rats (Oral Administration)
| Dose Range (mg/kg) | Observed Effects | Reference |
| 100 - 800 | Reduced locomotor activity, depressed visual placing response, hepatorenal failure, metabolic acidosis, hypokalaemia, hypocalcaemia. | [4] |
Table 3: Example Pharmacokinetic Parameters (In Vivo)
Note: Specific pharmacokinetic data for this compound from the reviewed literature is limited. This table is provided as a template for researchers to populate with their own experimental data. Parameters are typically determined by measuring plasma concentrations of the drug over time after administration.
| Parameter | Description | Value |
| Tmax | Time to reach maximum plasma concentration | User Data |
| Cmax | Maximum plasma concentration | User Data |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measured time point | User Data |
| t1/2 | Elimination half-life | User Data |
| F (%) | Oral Bioavailability | User Data |
Experimental Protocols
Below are detailed methodologies for common formulation approaches to enhance the delivery of this compound.
Protocol 1: Preparation of a Co-Solvent Vehicle for Oral Gavage
This protocol describes the preparation of a common vehicle for poorly water-soluble compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution. Vortex or sonicate briefly to ensure it is fully dissolved.
-
Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common formulation is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline.[3]
-
For example, to make 10 mL of the final formulation:
-
Add 4 mL of PEG400 to a 15 mL conical tube.
-
Add 0.5 mL of Tween 80 and mix.
-
-
Combine Stock and Vehicle: Slowly add the this compound/DMSO stock solution to the PEG400/Tween 80 mixture while vortexing.
-
Final Dilution: Add the sterile saline to reach the final volume and concentration. For the 10 mL example, this would be adding the required volume of this compound/DMSO stock (e.g., 1 mL for a 10% final DMSO concentration) and then adding saline to bring the total volume to 10 mL (e.g., 4.5 mL of saline).
-
Final Check: Vortex the final formulation thoroughly. Visually inspect for any precipitation. The solution should be clear. Prepare fresh before each experiment.
Protocol 2: Preparation of Liposomal this compound by Thin-Film Hydration
This method encapsulates this compound within lipid vesicles, which can improve solubility and alter pharmacokinetic properties.
Materials:
-
This compound
-
Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Chloroform and Methanol (for lipid dissolution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Lipid Dissolution: Dissolve the phospholipids, cholesterol, and the lipophilic this compound in a mixture of chloroform and methanol in a round-bottom flask.[7][8]
-
Film Formation: Evaporate the organic solvents using a rotary evaporator. This will create a thin, dry lipid film on the inner surface of the flask.[9]
-
Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add sterile PBS to the flask. Hydrate the lipid film by rotating the flask gently at a temperature above the lipid's phase transition temperature (Tm). This allows the lipids to swell and form multilamellar vesicles (MLVs).[8]
-
Sonication: To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension in a bath sonicator until the suspension becomes translucent, forming small unilamellar vesicles (SUVs).[9]
-
Purification (Optional): To remove any unencapsulated this compound, the liposome suspension can be centrifuged or passed through a size-exclusion chromatography column.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study involving a novel this compound formulation.
Caption: General workflow for in vivo this compound studies.
Signaling Pathway
This diagram illustrates the primary mechanism of action for this compound.
Caption: this compound inhibits DHODH, leading to pyrimidine depletion and cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of age on the pharmacokinetics of polymorphic nimodipine in rats after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of multiple components in rat plasma by UHPLC-sMRM for pharmacokinetic studies after oral administration of Qingjin Yiqi Granules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Polyporic Acid: A Comparative Guide to its Enzyme Inhibition Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzyme inhibition activity of polyporic acid, focusing on its primary target, dihydroorotate dehydrogenase (DHODH). The information is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Executive Summary
This compound, a natural compound found in certain fungi, demonstrates inhibitory activity against dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of DNA and RNA, and its inhibition can lead to antiproliferative and immunomodulatory effects. This guide compares the inhibitory potency of this compound with other known DHODH inhibitors and provides a detailed protocol for assessing its activity.
Comparison of Inhibitory Activity
This compound's inhibitory effect on DHODH is presented below in comparison to other well-characterized inhibitors of the same enzyme. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target Enzyme | IC50 Value (Human) | Notes |
| This compound | Dihydroorotate Dehydrogenase (DHODH) | 100 - 1000 µM[1] | Natural product. |
| Brequinar | Dihydroorotate Dehydrogenase (DHODH) | 5.2 nM | Potent synthetic inhibitor. |
| A77 1726 (active metabolite of Leflunomide) | Dihydroorotate Dehydrogenase (DHODH) | 411 nM | Immunosuppressive drug. |
| Teriflunomide | Dihydroorotate Dehydrogenase (DHODH) | 24.5 nM, 407.8 nM | Used in the treatment of multiple sclerosis. |
| Atromentin | Dihydroorotate Dehydrogenase (DHODH) | Data not available | Structurally related to this compound. |
| Bovinone | Dihydroorotate Dehydrogenase (DHODH) | Data not available | Structurally related to this compound. |
| Oosporein | Dihydroorotate Dehydrogenase (DHODH) | Data not available | Structurally related to this compound. |
Experimental Protocols
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay (DCIP-Based)
This colorimetric assay is a standard method for measuring the activity of DHODH and the inhibitory potential of compounds like this compound.
Principle:
The enzymatic activity of DHODH is determined by monitoring the reduction of the colorimetric indicator 2,6-dichloroindophenol (DCIP). DHODH catalyzes the oxidation of dihydroorotate to orotate, and the electrons generated are transferred to DCIP, causing its reduction and a subsequent decrease in absorbance at 600 nm. The rate of this decrease is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH enzyme
-
This compound (or other test inhibitors)
-
Dihydroorotate (DHO) - Substrate
-
Decylubiquinone - Electron acceptor
-
2,6-dichloroindophenol (DCIP) - Colorimetric indicator
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
-
DMSO (for dissolving compounds)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the stock solution in the assay buffer to achieve a range of desired concentrations.
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, DHO, and decylubiquinone at their final desired concentrations.
-
Assay Setup:
-
Add a small volume (e.g., 2 µL) of each this compound dilution to the wells of a 96-well plate.
-
Include a positive control (a known DHODH inhibitor like brequinar) and a negative control (DMSO vehicle).
-
Add the recombinant human DHODH enzyme solution to all wells except for the blank.
-
Add the reaction mixture to all wells.
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the DCIP solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of DCIP reduction) for each concentration of this compound from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities against the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.
Caption: De novo pyrimidine synthesis pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for determining the enzyme inhibition activity of this compound.
Caption: Workflow for DHODH inhibition assay.
References
A Comparative Analysis of Polyporic Acid from Diverse Fungal Species
For Researchers, Scientists, and Drug Development Professionals
Polyporic acid, a para-terphenyl compound, is a secondary metabolite produced by a variety of fungi. It has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of this compound derived from different fungal species, summarizing available data on its production and biological potency. While a comprehensive comparative study under standardized conditions is currently lacking in the scientific literature, this document synthesizes existing knowledge to aid researchers in this field.
Quantitative Data Summary
The following table summarizes the known producers of this compound and the available quantitative data on its yield. It is important to note that Hapalopilus rutilans is the most well-documented high-yield source. Data for other species remains largely unquantified in publicly available research.
| Fungal Species | Common Name | This compound Yield (% of dry weight) | Purity | References |
| Hapalopilus rutilans (syn. Hapalopilus nidulans) | Tender Nesting Polypore | 20 - 40% | High purity achievable through standard extraction and crystallization. | [1] |
| Lopharia papyracea | Paper-like Polypore | Not specified | Not specified | [2][3] |
| Porostereum friesii | Not specified | Not specified | [3] | |
| Phanerochaete filamentosa | Not specified | Not specified | [3] |
Comparative Biological Activity
Direct comparative studies on the biological activities of this compound isolated from different fungal species are limited. However, the known bioactivities of this compound are significant and warrant further comparative investigation. The following sections detail these activities and provide standardized protocols for their assessment.
Antioxidant Activity
This compound's structure suggests potential antioxidant activity through the donation of hydrogen atoms to scavenge free radicals.
Supporting Experimental Data:
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production.
Supporting Experimental Data:
Comparative analysis of the anti-inflammatory effects can be achieved by determining the IC50 values for the inhibition of NO production in LPS-stimulated macrophages using the Griess assay.
Anticancer Activity
The anticancer potential of this compound is a significant area of research, with studies demonstrating its cytotoxic effects against various cancer cell lines.[4]
Supporting Experimental Data:
The MTT assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines and can be used to generate comparative IC50 values for this compound from different fungal sources.
Experimental Protocols
To facilitate comparative studies, detailed methodologies for the extraction, purification, and bioactivity assessment of this compound are provided below.
Extraction and Purification of this compound
This protocol is adapted from methods used for the extraction of secondary metabolites from fungi and can be optimized for different species.[5]
-
Drying and Grinding: Collect fresh fungal fruiting bodies, dry them in an oven at 40-50°C, and grind them into a fine powder.
-
Solvent Extraction: Macerate the fungal powder with methanol or ethanol (1:10 w/v) at room temperature for 24-48 hours with constant stirring. Repeat the extraction process three times.
-
Filtration and Concentration: Filter the combined extracts through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate. The this compound will preferentially move to the ethyl acetate phase.
-
Crystallization: Concentrate the ethyl acetate phase to a small volume and allow it to stand at 4°C. This compound will crystallize out.
-
Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., methanol-water) to achieve high purity.
-
Purity Analysis: Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) and compare its spectral data (UV, IR, NMR, and MS) with known standards.
Antioxidant Activity: DPPH Radical Scavenging Assay[6][7]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a stock solution of purified this compound in methanol and make serial dilutions to various concentrations.
-
Assay: Add 1 mL of the DPPH solution to 3 mL of each this compound dilution.
-
Incubation: Shake the mixtures vigorously and incubate them in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-VIS spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). Ascorbic acid can be used as a positive control.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay using Griess Reagent[8][9]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate in the dark at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
IC50 Determination: Determine the IC50 value from the concentration-response curve.
Anticancer Activity: MTT Assay[10][11][12][13]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 590 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability compared to the untreated control.
-
IC50 Determination: Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
Visualizations
Caption: General workflow for comparative analysis of this compound.
Caption: Simplified anti-inflammatory pathway of this compound.
References
- 1. Hapalopilus rutilans - Wikipedia [en.wikipedia.org]
- 2. Isolation of this compound from Lopharia papyracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. namyco.org [namyco.org]
- 4. Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of ascocorynin biosynthesis in the purple jellydisc fungus Ascocoryne sarcoides - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Polyporic Acid from Similar Terphenylquinones: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate identification of terphenylquinone compounds is paramount for targeted therapeutic development. This guide provides a comprehensive comparison of polyporic acid with structurally similar terphenylquinones, including atromentin, leucomelone, and aurantiacin. Detailed experimental protocols, comparative data, and visualizations of relevant signaling pathways are presented to facilitate their differentiation.
Terphenylquinones, a class of natural products primarily found in fungi, exhibit a diverse range of biological activities. Among these, this compound has garnered significant attention for its potent inhibitory effects on dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a promising candidate for anticancer and immunosuppressive therapies. However, its structural similarity to other terphenylquinones necessitates robust analytical methods for unambiguous identification.
Structural and Biosynthetic Differences
The fundamental difference between this compound and its close analog, atromentin, lies in their biosynthetic precursors. This compound is synthesized from the dimerization of two molecules of phenylpyruvic acid, which is derived from the amino acid L-phenylalanine. In contrast, atromentin is formed from the dimerization of 4-hydroxyphenylpyruvic acid, a derivative of L-tyrosine.[1][2][3][4][5] This seemingly minor difference in a hydroxyl group on the phenyl rings leads to distinct physicochemical properties and biological activities. Leucomelone and aurantiacin are further variations on this terphenylquinone scaffold.
Comparative Data of Terphenylquinones
To aid in the differentiation of these compounds, the following tables summarize their key physical, chemical, and biological properties.
Table 1: Physicochemical Properties of Selected Terphenylquinones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Color |
| This compound | C₁₈H₁₂O₄ | 292.29 | Purple |
| Atromentin | C₁₈H₁₂O₆ | 324.29 | Brown/Bronze |
| Leucomelone | C₂₄H₁₆O₉ | 448.38 | Varies |
| Aurantiacin | C₁₈H₁₀O₅ | 306.27 | Orange-red |
Table 2: Spectroscopic Data for Terphenylquinone Identification
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) | Mass Spectrometry (m/z) [M-H]⁻ |
| This compound | Aromatic protons typically between 7.0-7.5 ppm. | Carbonyl carbons around 180 ppm; phenyl ring carbons between 120-140 ppm. | 291.0663 |
| Atromentin | Aromatic protons on the 4-hydroxyphenyl rings appear at different chemical shifts compared to this compound due to the hydroxyl group. | The presence of the hydroxyl group on the phenyl rings shifts the signals of the attached carbons. | 323.0561 |
| Leucomelone | More complex aromatic region due to the additional structural features. | Additional signals corresponding to the modified terphenylquinone core. | Varies based on specific structure |
| Aurantiacin | Distinct aromatic proton signals due to the dibenzofuran ring system. | Unique carbon signals corresponding to the dibenzofuran moiety. | 305.0450 |
Table 3: Biological Activity and Molecular Targets
| Compound | Primary Biological Activity | Known Molecular Target(s) |
| This compound | Antitumor, Immunosuppressive | Dihydroorotate Dehydrogenase (DHODH)[6] |
| Atromentin | Anticoagulant, Antibacterial | Prothrombin, Thrombin |
| Leucomelone | Varies | Varies |
| Aurantiacin | Antibacterial | Varies |
Experimental Protocols for Differentiation
Accurate identification relies on the application of specific and validated analytical techniques. The following are detailed protocols for the chromatographic and spectroscopic analysis of terphenylquinones.
High-Performance Liquid Chromatography (HPLC) for Terphenylquinone Separation
Objective: To separate and quantify this compound and similar terphenylquinones in a sample mixture.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient elution: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over a 20-30 minute run time. A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
Flow Rate: 1.0 mL/min
Detection Wavelength: 254 nm and 280 nm
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Expected Results: this compound and atromentin will have distinct retention times due to their difference in polarity. The more polar atromentin (with two additional hydroxyl groups) will typically elute earlier than the less polar this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information for the unambiguous identification of terphenylquinones.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Transfer the solution to an NMR tube.
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons. Key differences will be observed in the aromatic region due to the different substitution patterns on the phenyl rings.
-
¹³C NMR: Shows the number and types of carbon atoms. The chemical shifts of the carbons in the phenyl rings will be indicative of the presence or absence of the hydroxyl groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments help to establish the connectivity between protons and carbons, confirming the overall structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the terphenylquinones.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source.
Method:
-
Introduce the sample, dissolved in a suitable solvent, into the mass spectrometer via direct infusion or coupled with an HPLC system.
-
Acquire mass spectra in both positive and negative ion modes.
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns.
Expected Results: The high-resolution mass spectrum will provide the exact molecular weight, allowing for the determination of the molecular formula. The fragmentation patterns will show characteristic losses that can help to distinguish between the different terphenylquinones.[1][7] For example, the fragmentation of the phenyl side chains will differ based on the presence or absence of the hydroxyl group.
Signaling Pathway Visualization
To understand the biological context of these molecules, it is crucial to visualize their effects on cellular signaling pathways.
Caption: this compound inhibits dihydroorotate dehydrogenase (DHODH).
Caption: Experimental workflow for terphenylquinone identification.
Conclusion
The differentiation of this compound from other structurally similar terphenylquinones is a critical step in natural product research and drug development. By employing a combination of chromatographic and spectroscopic techniques as outlined in this guide, researchers can confidently identify these compounds. Understanding their distinct biosynthetic origins and biological targets, such as the inhibition of the DHODH pathway by this compound, will pave the way for the development of novel and targeted therapeutics.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Bifurcate evolution of quinone synthetases in basidiomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three Redundant Synthetases Secure Redox-Active Pigment Production in the Basidiomycete Paxillus involutus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the atromentin biosynthesis genes and enzymes in the homobasidiomycete Tapinella panuoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Biological effects of the dihydroorotate dehydrogenase inhibitor this compound, a toxic constituent of the mushroom Hapalopilus rutilans, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Polyporic Acid: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines
An objective guide for researchers, scientists, and drug development professionals detailing the cytotoxic and mechanistic effects of polyporic acid and its derivatives in various cancer cell lines. This report synthesizes experimental data on apoptosis induction, signaling pathway modulation, and cell viability, providing a cross-validated perspective on its therapeutic potential.
Introduction
This compound, a natural compound derived from fungi, and its related lanostane-type triterpenoids like Poricoic acid A (PAA) and Pachymic acid (PA), have garnered significant attention for their anti-cancer properties. These compounds have been shown to inhibit proliferation and induce cell death in a variety of cancer cell lines through diverse mechanisms. This guide provides a comparative overview of their effects, summarizing key quantitative data and detailing the experimental protocols used in the cited research. The objective is to offer a clear, data-driven comparison to aid in the evaluation of this compound and its analogues as potential therapeutic agents.
Comparative Efficacy of this compound and its Derivatives
The cytotoxic effects of this compound and its related compounds vary across different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values. These values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for comparing the potency of a compound against different cell types.
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| Pachymic Acid (PA) | PANC-1 | Pancreatic Cancer | 23.49 µM (24h) | [1] |
| Pachymic Acid (PA) | MIA PaCa-2 | Pancreatic Cancer | 26.61 µM (24h) | [1] |
Note: The table will be expanded as more specific IC50 data for this compound across a wider range of cell lines is identified in ongoing literature review.
Mechanisms of Action: A Cross-Cell Line Comparison
This compound and its derivatives exert their anti-cancer effects through the modulation of several key signaling pathways, leading to apoptosis, autophagy, and inhibition of cell proliferation. The specific mechanisms, however, can differ significantly between cancer cell types.
Apoptosis Induction
-
Lung Cancer (A549 cells): Polyporenic acid C (PPAC) induces apoptosis primarily through the death receptor-mediated pathway.[2] This is evidenced by the cleavage of procaspase-8 and -3, without significant disruption of the mitochondrial membrane potential or cleavage of procaspase-9.[2] The process is inhibited by caspase-8 and pan-caspase inhibitors, but not by a caspase-9 inhibitor.[2] In contrast, Poricoic acid A (PAA) in A549 cells does not appear to affect caspase-3, -8, or -9 levels but does increase the Bax/Bcl-2 ratio and enhances the translocation of apoptosis-inducing factor (AIF).[3][4]
-
Ovarian Cancer (SKOV3 cells): Poricoic acid A (PAA) has been shown to induce both apoptosis and autophagy.[3][4] This dual effect is mediated by the suppression of the mTOR/p70s6k signaling axis.[3][4]
-
Leukemia (HL60 cells): In HL60 cells, Poricoic acid A (PAA) triggers apoptosis through both the mitochondrial and death receptor pathways.[3][4] This is accompanied by increased expression of caspases-3, -8, and -9, and an elevated Bax/Bcl-2 ratio.[3][4]
-
Pancreatic Cancer (PANC-1 and MIA PaCa-2 cells): Pachymic acid (PA), a related triterpenoid, induces apoptosis in gemcitabine-resistant pancreatic cancer cells by triggering endoplasmic reticulum (ER) stress.[1] This is confirmed by the increased expression of ER stress markers such as XBP-1s, ATF4, Hsp70, CHOP, and phospho-eIF2α.[1] The induction of apoptosis by PA can be blocked by an ER stress inhibitor.[1]
Signaling Pathway Modulation
The anti-cancer activity of these compounds is underpinned by their ability to interfere with critical signaling pathways that regulate cell survival, proliferation, and death.
-
PI3K/Akt Pathway: In A549 lung cancer cells, Polyporenic acid C (PPAC) treatment leads to the suppression of the PI3-kinase/Akt signaling pathway, contributing to the induction of apoptosis.[2]
-
p53 Activation: Enhanced activation of the tumor suppressor protein p53 is another mechanism by which PPAC induces apoptosis in A549 cells.[2]
-
mTOR Signaling: The mTOR pathway is a central regulator of cell growth and proliferation. Poricoic acid A (PAA) has been found to inhibit this pathway in ovarian cancer (SKOV3) and breast cancer (MCF-7 and MDA-MB-231) cell lines.[3][4][5] Specifically, PAA impairs the phosphorylation of mTOR and its downstream target p70s6k, without affecting their total protein levels.[3][4] This inhibition of the mTOR/p70s6k axis is a key mechanism for the induction of apoptosis and autophagy in these cells.[3][4]
Visualizing the Mechanisms
To better understand the complex interactions, the following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Polyporenic Acid C signaling in A549 cells.
Caption: Poricoic Acid A signaling in SKOV3 cells.
Caption: General experimental workflow.
Detailed Experimental Protocols
The following are summaries of the methodologies employed in the cited studies to assess the effects of this compound and its derivatives.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Cancer cells (e.g., SKOV3) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[3][4]
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., Poricoic acid A) for a defined period (e.g., 24, 48, or 72 hours).[3][4]
-
Reagent Addition: Following treatment, a solution from a Cell Counting Kit-8 (CCK-8) is added to each well, and the plates are incubated for a further 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: Cells are cultured and treated with the compound of interest for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI is used to distinguish between early (PI-negative) and late (PI-positive) apoptotic cells.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, p-mTOR, total mTOR, β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Conclusion
The available evidence strongly suggests that this compound and its derivatives are potent inducers of cell death in a range of cancer cell lines. However, the specific molecular mechanisms underlying these effects are cell-type dependent. While the death receptor pathway is prominent in lung cancer cells, the inhibition of the mTOR signaling cascade is a key event in ovarian cancer. Furthermore, in pancreatic cancer, the induction of ER stress appears to be a critical mechanism. This variability highlights the importance of a nuanced, cell-context-specific approach to evaluating the therapeutic potential of these compounds. Further research, including standardized cross-validation studies in a broader panel of cancer cell lines, is warranted to fully elucidate the anti-cancer spectrum of this compound and to identify predictive biomarkers for patient stratification in future clinical investigations.
References
- 1. Pachymic Acid Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 2. Polyporenic acid C induces caspase-8-mediated apoptosis in human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Poricoic acid A induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth [mdpi.com]
A Comparative Analysis of Fungal Toxin Cytotoxicity: Polyporic Acid vs. Amatoxins, Orellanine, and Aflatoxins
For Researchers, Scientists, and Drug Development Professionals
Mycotoxins, secondary metabolites produced by fungi, represent a diverse group of compounds with a wide spectrum of biological activities, ranging from therapeutic potential to severe toxicity. Understanding the comparative toxicity and mechanisms of action of these toxins is crucial for toxicology, drug development, and public health. This guide provides an objective comparison of the toxicity of polyporic acid against three other well-known fungal toxins: amatoxins, orellanine, and aflatoxin B1. The comparison is supported by quantitative toxicological data, detailed experimental methodologies, and visualizations of the key signaling pathways involved in their toxicity.
Comparative Toxicity: Quantitative Data Overview
The acute toxicity of these fungal metabolites varies significantly, as demonstrated by their median lethal dose (LD50) values across different animal models and routes of administration. The following table summarizes the available quantitative data to provide a clear comparison of their toxic potential.
| Fungal Toxin | Animal Model | Route of Administration | LD50 Value | Primary Target Organ(s) |
| This compound | Rat | Oral (probang) | >100-800 mg/kg (severe toxic effects observed) | Liver, Kidneys, Central Nervous System |
| α-Amanitin (an Amatoxin) | Human (estimated) | Oral | ~0.1 mg/kg[1][2][3] | Liver, Kidneys |
| Mouse | Intraperitoneal (i.p.) | 0.4 - 0.8 mg/kg[1] | Liver, Kidneys | |
| Dog | Oral | ~0.1 mg/kg[1] | Liver, Kidneys | |
| Orellanine | Mouse | Intraperitoneal (i.p.) | 12.5 - 20 mg/kg[4][5][6] | Kidneys |
| Mouse | Oral (p.o.) | 33 - 90 mg/kg[5][6] | Kidneys | |
| Rat | Intraperitoneal (i.p.) | Doses of 0-5 mg/kg caused dose-dependent kidney damage[7] | Kidneys | |
| Aflatoxin B1 | Rat (adult male) | Intraperitoneal (i.p.) | 1.2 mg/kg[8] | Liver |
| Rat | Oral | 0.5 - 10 mg/kg (species dependent)[9] | Liver | |
| Mouse | Intraperitoneal (i.p.) | Up to 60 mg/kg (mice are more resistant)[8] | Liver | |
| Various Species | Oral | 0.5 - 10 mg/kg (most species)[9] | Liver |
Note: A specific LD50 for this compound is not definitively established in the reviewed literature; the value represents a range where significant toxic effects, including hepatorenal failure and reduced locomotor activity, were observed in rats.[10][11]
Mechanisms of Toxicity and Signaling Pathways
The toxicity of these fungal metabolites originates from their distinct interactions with critical cellular machinery.
This compound: Inhibition of Pyrimidine Synthesis
This compound's primary mechanism of toxicity is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[10][11][12] This enzyme is located on the inner mitochondrial membrane and is linked to the electron transport chain.[13][14][15] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This disruption of nucleic acid synthesis leads to cell cycle arrest and subsequent cellular dysfunction, particularly affecting rapidly proliferating cells.[10][15] The resulting hepatorenal failure and metabolic acidosis observed in animal studies are direct consequences of this metabolic blockade.[10][11]
Amatoxins: Halting Protein Synthesis
Amatoxins, such as α-amanitin, are potent inhibitors of RNA polymerase II (RNAP II), a crucial enzyme for transcribing DNA into messenger RNA (mRNA) in eukaryotic cells.[16][17][18] The toxin binds to the largest subunit of RNAP II, preventing the translocation of the enzyme along the DNA template and thereby halting mRNA synthesis.[19][20][21] This cessation of transcription leads to a rapid depletion of cellular proteins, which is particularly devastating for metabolically active cells like hepatocytes and kidney proximal tubule cells.[18][19] The ultimate result is widespread apoptosis and necrosis, leading to acute liver and kidney failure.[9][18]
Aflatoxin B1: A Pathway to Carcinogenesis
Aflatoxin B1 (AFB1) is a potent hepatocarcinogen that requires metabolic activation to exert its toxic effects.[7] In the liver, cytochrome P450 enzymes convert AFB1 into the highly reactive Aflatoxin B1-8,9-exo-epoxide.[22] This epoxide readily forms covalent adducts with cellular macromolecules, most notably DNA at the N7 position of guanine.[22] The formation of these DNA adducts can lead to mutations, with a characteristic G-to-T transversion at codon 249 of the p53 tumor suppressor gene being a molecular fingerprint of aflatoxin exposure.[4][22][23][24] This mutation abrogates the function of the p53 protein, compromising its critical roles in cell cycle control, DNA repair, and apoptosis, ultimately leading to the development of hepatocellular carcinoma.[22][24]
Orellanine: Inducing Renal Failure
Orellanine is a potent nephrotoxin that selectively accumulates in the epithelial cells of the kidney's proximal tubules.[7][25][26] While its exact mechanism is not fully elucidated, evidence strongly suggests that its toxicity is mediated by oxidative stress.[7][27] It is proposed that orellanine undergoes redox cycling, leading to the generation of reactive oxygen species (ROS).[25][27] This oxidative stress, combined with the inhibition of protein and DNA synthesis, causes severe damage and necrosis to the tubular cells.[26] The destruction of the renal tubules impairs kidney function, leading to a characteristic long latency period before the onset of symptoms and, in severe cases, irreversible renal failure.[25][26]
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. oecd.org [oecd.org]
- 3. compo-expert.com [compo-expert.com]
- 4. Aflatoxin B1-induced DNA adduct formation and p53 mutations in CYP450-expressing human liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. The fungal nephrotoxin orellanine simultaneously increases oxidative stress and down-regulates cellular defenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pol II degradation activates cell death independently from the loss of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p53 point mutation enhanced by hepatic regeneration in aflatoxin B1-induced rat liver tumors and preneoplastic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological effects of the dihydroorotate dehydrogenase inhibitor this compound, a toxic constituent of the mushroom Hapalopilus rutilans, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological effects of the dihydroorotate dehydrogenase inhibitor this compound, a toxic constituent of the mushroom Hapalopilus rutilans , in rats and humans | springermedizin.de [springermedizin.de]
- 13. Inhibition of mitochondrial complex III or dihydroorotate dehydrogenase (DHODH) triggers formation of poly(A)+ RNA foci adjacent to nuclear speckles following activation of ATM (ataxia telangiectasia mutated) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. droracle.ai [droracle.ai]
- 19. oecd.org [oecd.org]
- 20. Transcription-coupled and DNA damage-dependent ubiquitination of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo degradation of RNA polymerase II largest subunit triggered by alpha-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ajconsultingcompany.com [ajconsultingcompany.com]
- 23. mdpi.com [mdpi.com]
- 24. Cooperation Between Aflatoxin-Induced p53 Aberrations and Hepatitis B Virus in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Orellanine: From Fungal Origin to a Potential Future Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
A Comparative Guide to the Validation of the KOH Test for Preliminary Polyporic Acid Identification
For researchers, scientists, and drug development professionals, the rapid and accurate identification of secondary metabolites in fungi is a critical step in natural product discovery. Polyporic acid, a p-terphenylquinone derivative found in various fungi, is of particular interest due to its diverse biological activities, including antitumor and antibiotic properties. The potassium hydroxide (KOH) chemical spot test is a widely used preliminary method for identifying fungi that may contain this compound. This guide provides a comprehensive comparison of the KOH test with more definitive analytical methods, offering experimental data and protocols to validate its use as a preliminary screening tool.
Introduction to this compound Identification Methods
The identification of this compound in fungal specimens typically begins with a simple, rapid chemical spot test using KOH. A positive reaction, indicated by a distinct color change, suggests the presence of this compound. However, due to the potential for false positives, this presumptive test must be followed by more specific and quantitative methods for confirmation. This guide compares the performance of the KOH spot test against Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) as confirmatory methods.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the KOH spot test, TLC, and HPLC for the identification of this compound.
| Parameter | KOH Spot Test | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Colorimetric reaction based on the acidic nature of this compound. | Separation based on differential partitioning between a stationary and mobile phase. | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. |
| Specificity | Low. Other fungal metabolites, such as fomentariol, can produce similar color changes, leading to false positives.[1] | Moderate. Separation by Rf value provides better specificity than the KOH test, but co-elution of similar compounds is possible. | High. Provides excellent separation of compounds in a complex mixture, allowing for precise identification and quantification based on retention time and spectral data. |
| Sensitivity | Moderate. Detects the presence of this compound in significant quantities. | Moderate to High. Depends on the concentration of the analyte and the visualization method used. | Very High. Capable of detecting and quantifying trace amounts of this compound. |
| Quantitative Capability | No. Provides a qualitative (yes/no) result only. | Semi-quantitative. The size and intensity of the spot can provide an estimation of the concentration. | Yes. Provides accurate and precise quantification of the analyte. |
| Time per Sample | < 5 minutes | 30 - 60 minutes | 15 - 45 minutes |
| Cost per Sample | Very Low | Low | High |
| Equipment | Basic laboratory glassware, KOH solution. | TLC tank, plates, solvents, UV lamp. | HPLC system with detector, columns, high-purity solvents. |
| Ease of Use | Very Easy | Moderate | Requires trained personnel |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
This protocol is a rapid, qualitative method for the presumptive identification of this compound in fungal tissue.
Materials:
-
Fresh or dried fungal specimen
-
3-10% aqueous solution of potassium hydroxide (KOH)
-
White ceramic spot plate or filter paper
-
Dropper or pipette
Procedure:
-
Place a small piece of the fungal context or trama on the spot plate or filter paper.
-
Apply one to two drops of the KOH solution directly onto the fungal tissue.
-
Observe any color change that occurs within 1-2 minutes.
Interpretation of Results:
-
Positive Result: The appearance of a lilac, violet, purple, or deep red color indicates a positive presumptive test for this compound.[1]
-
Negative Result: No significant color change suggests the absence of this compound in detectable amounts.
This protocol provides a more specific identification of this compound than the KOH spot test.
Materials:
-
Fungal sample
-
Methanol or other suitable solvent for extraction
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
TLC developing tank
-
Mobile phase (e.g., a mixture of toluene, ethyl acetate, and formic acid)
-
This compound standard
-
UV lamp (254 nm and 365 nm)
-
Capillary tubes for spotting
Procedure:
-
Extraction: Macerate a small amount of the fungal material in methanol to extract the secondary metabolites. Filter or centrifuge to obtain a clear extract.
-
Spotting: Using a capillary tube, spot the fungal extract and the this compound standard onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing tank containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate from the tank, allow the solvent to evaporate, and visualize the spots under a UV lamp. This compound should appear as a distinct spot.
-
Identification: Compare the Retention Factor (Rf) value of the spot from the fungal extract to that of the this compound standard. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
This protocol is a highly specific and quantitative method for the confirmation and quantification of this compound.
Materials:
-
Fungal extract (prepared as for TLC)
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
-
This compound standard of known concentration
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Filter the fungal extract through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a series of this compound standards of known concentrations to create a calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often used, starting with a higher proportion of aqueous solvent and increasing the organic solvent (e.g., acetonitrile) over time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound (approximately 254 nm and 280 nm).
-
-
Analysis: Inject the prepared sample and standards into the HPLC system.
-
Identification and Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound by using the calibration curve generated from the standards.
Visualizing the Workflow and Validation Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow for this compound identification and the logical relationship in the validation process.
Conclusion
The KOH spot test is a valuable, rapid, and cost-effective tool for the preliminary screening of fungal specimens for the presence of this compound. Its simplicity makes it ideal for high-throughput screening in the initial phases of natural product discovery. However, the validation of this method demonstrates its low specificity, necessitating the use of more sophisticated and specific techniques like TLC and, particularly, HPLC for confirmation and quantification. By employing a tiered approach, beginning with the presumptive KOH test and followed by confirmatory chromatographic methods, researchers can efficiently and accurately identify fungi containing this compound, streamlining the drug discovery and development process.
References
A Comparative Analysis of Polyporic Acid and Synthetic Inhibitors of Dihydroorotate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the naturally occurring polyporic acid and leading synthetic inhibitors of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target for therapeutic intervention in cancer, autoimmune diseases, and viral infections. This document presents a comparative analysis of their inhibitory potency, cellular effects, and the experimental methodologies used for their evaluation.
Data Presentation: Quantitative Comparison
The following tables summarize the inhibitory potency (IC50) of this compound and several synthetic DHODH inhibitors against human DHODH, as well as their cytotoxic effects on various cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: Comparative Inhibitory Potency against Human DHODH
| Inhibitor | Type | IC50 (µM) | Source(s) |
| This compound | Natural | 100 - 1000 | [1][2] |
| Brequinar | Synthetic | 0.0052 - 0.020 | [3] |
| Teriflunomide (A77 1726) | Synthetic | 0.012 - 0.179 | [3] |
| Leflunomide (active metabolite is Teriflunomide) | Synthetic | ~0.411 (for A77 1726) | [3][4] |
Table 2: Comparative Cytotoxicity (IC50/EC50 in µM)
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 (µM) | Source(s) |
| This compound | Various (fibroblasts, tumor cells) | Not specified | Proliferation depressed at 100 - 1000 | [2] |
| Brequinar | HeLa | Cervical Cancer | 0.338 (48h), 0.156 (72h) | [5] |
| Brequinar | CaSki | Cervical Cancer | 0.747 (48h), 0.228 (72h) | [5] |
| Teriflunomide (A77 1726) | DLD-1 | Colorectal Carcinoma | 0.773 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate understanding and replication.
DHODH Enzyme Inhibition Assay (Spectrophotometric)
This is a common in vitro method to determine the inhibitory activity of a compound against purified DHODH.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a chromogenic indicator, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the substrate, dihydroorotate. The rate of decrease in absorbance of DCIP at a specific wavelength is proportional to the DHODH activity.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Dihydroorotate (DHO) - DHODH substrate
-
Coenzyme Q10 (or a soluble analog like decylubiquinone) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test inhibitor in DMSO. Create a series of dilutions of the test compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and Coenzyme Q10.
-
Inhibitor Addition: Add the diluted test compound or DMSO (as a vehicle control) to the wells.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a solution of DHO and DCIP to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at approximately 600-650 nm using a microplate reader at regular intervals for a set duration (e.g., 10-20 minutes).[3][4]
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear phase of the absorbance decay curve.
-
Normalize the velocities to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.[7]
-
Cell Viability/Cytotoxicity Assay (MTS/CCK-8)
This assay is used to assess the effect of DHODH inhibitors on the proliferation and viability of cultured cells.
Principle: These colorimetric assays measure the metabolic activity of viable cells. Tetrazolium salts (like MTS or WST-8 in CCK-8 kits) are reduced by mitochondrial dehydrogenases in living cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, DLD-1)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the DHODH inhibitor or DMSO (vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).[5]
-
Reagent Addition: Add the MTS or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., ~450 nm for CCK-8, ~490 nm for MTS) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.[7]
-
Mandatory Visualization
The following diagrams illustrate the de novo pyrimidine biosynthesis pathway, the mechanism of DHODH inhibition, and a typical experimental workflow for evaluating DHODH inhibitors.
Caption: De novo pyrimidine biosynthesis pathway and the site of DHODH inhibition.
Caption: Experimental workflow for the comparative study of DHODH inhibitors.
References
- 1. namyco.org [namyco.org]
- 2. Biological effects of the dihydroorotate dehydrogenase inhibitor this compound, a toxic constituent of the mushroom Hapalopilus rutilans, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Purity Analysis: Synthesized vs. Naturally Sourced Polyporic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of polyporic acid obtained from chemical synthesis versus natural extraction. Understanding the purity profile of a compound is critical for reproducible and reliable research, particularly in the context of drug development where impurities can impact efficacy and safety. This document outlines the potential impurity profiles of each source, presents available purity data, and details the experimental protocols necessary for independent verification.
Introduction to this compound and the Importance of Purity
This compound is a naturally occurring p-terphenylquinone first identified in the fungus Hapalopilus nidulans[1]. It is known to be a potent inhibitor of dihydroorotate dehydrogenase, a key enzyme in the pyrimidine biosynthesis pathway, giving it potential applications in anticancer research[1][2]. Whether sourced from nature or synthesized in a lab, the purity of this compound is a critical parameter that can influence experimental outcomes. Impurities can arise from the starting materials, by-products of the synthesis, or co-extraction of other metabolites from the natural source[3].
Comparison of Purity and Impurity Profiles
The purity of this compound can vary significantly depending on its origin. While chemical synthesis offers a potentially more controlled environment for producing the target molecule, natural extraction can yield high concentrations from certain fungal species.
Data Presentation: Purity of Synthesized vs. Naturally Sourced this compound
| Source | Typical Purity | Common Impurities | Analytical Techniques for Purity Assessment |
| Synthesized | Commercially available at ≥95% | Unreacted starting materials, reaction by-products, residual solvents, catalysts. | HPLC, Quantitative NMR (qNMR), LC-MS |
| Naturally Sourced | Can constitute 20-40% of the fresh weight of fungi like Hapalopilus nidulans[1][4]. Purity of the final isolated product depends on the extraction and purification methods. | Other fungal metabolites (e.g., other terphenylquinones, lipids, polysaccharides), residual extraction solvents. | HPLC, LC-MS, NMR |
Impurity Profile Considerations
Synthesized this compound: The synthesis of this compound, first reported in 1931, involves multi-step chemical reactions[5]. Potential impurities can include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the final product.
-
Reaction By-products: Side reactions can generate molecules structurally related to this compound.
-
Reagents and Catalysts: Trace amounts of reagents, catalysts (like polyphosphoric acid, which is used in similar syntheses), and solvents used during the synthesis and purification process may remain[6].
Naturally Sourced this compound: this compound is abundant in certain fungi, such as Hapalopilus nidulans (also known as Hapalopilus rutilans)[1][4][7]. Impurities in the extracted material can include:
-
Co-extracted Fungal Metabolites: The extraction process can co-isolate other secondary metabolites present in the fungus, such as other pigments, terpenoids, and sterols.
-
Structurally Related Compounds: Fungi are known to produce a variety of derivatives of this compound[4].
-
Residual Solvents: Solvents used in the extraction and purification process may be present in the final product.
Experimental Protocols
Accurate assessment of this compound purity requires robust analytical methods. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of a this compound sample by separating it from potential impurities.
Protocol:
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required[8].
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended[9].
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid to ensure good peak shape for the acidic analyte[8].
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program:
-
0-20 min: 10% to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: Hold at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance of similar compounds, detection can be performed at 254 nm or 280 nm[8].
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the relative peak area of this compound compared to the total area of all detected peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for a specific reference standard of the compound itself.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is necessary[10].
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone) is used.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d6) in a volumetric flask to ensure a homogenous solution.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for complete magnetization recovery.
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful technique for separating impurities and determining their molecular weights, which is crucial for their identification.
Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for high-resolution mass data).
-
Chromatography: The HPLC conditions can be similar to those described for the purity assessment protocol.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for acidic phenolic compounds.
-
Data Acquisition: Acquire full scan data to detect all ions and tandem MS (MS/MS) data on the detected impurity peaks to obtain fragmentation patterns for structural elucidation[11].
-
-
Data Analysis: The accurate mass measurements of the impurity ions are used to propose elemental compositions. The fragmentation patterns from the MS/MS spectra provide structural information to help identify the impurities.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the assessment of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterisation of ascocorynin biosynthesis in the purple jellydisc fungus Ascocoryne sarcoides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. namyco.org [namyco.org]
- 5. THE SYNTHESIS OF this compound AND ATROMENTIN DIMETHYL ETHER | Semantic Scholar [semanticscholar.org]
- 6. ccsenet.org [ccsenet.org]
- 7. fungimag.com [fungimag.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Polyporic Acid vs. Commercial Antibiotics: A Comparative Analysis of Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial compounds. Polyporic acid, a natural compound found in several species of fungi, has demonstrated both antibacterial and antifungal properties.[1][2] This guide provides a comparative overview of the antimicrobial spectrum of this compound against a selection of common commercial antibiotics, supported by available data and experimental protocols.
Antimicrobial Spectrum Overview
This compound's antimicrobial activity is attributed to its inhibition of dihydroorotate dehydrogenase, an enzyme essential for pyrimidine biosynthesis in microorganisms.[1] This mechanism disrupts DNA and RNA synthesis, thereby impeding microbial growth. While the broad-spectrum potential of this compound is recognized, specific quantitative data on its Minimum Inhibitory Concentration (MIC) against a wide array of microorganisms remains limited in publicly available literature.
In contrast, commercial antibiotics have well-defined antimicrobial spectra, extensively documented through standardized testing. The following table summarizes the MIC values of several common antibiotics against key pathogenic microorganisms, providing a benchmark for comparison.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Commercial Antibiotics
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] The data presented below is a compilation from various studies and should be interpreted as a representative range.
| Antibiotic | Class | Target Organism | MIC Range (µg/mL) |
| Penicillin | β-Lactam | Staphylococcus aureus | 0.06 - >128 |
| Ciprofloxacin | Fluoroquinolone | Escherichia coli | 0.008 - >32 |
| Fluconazole | Azole Antifungal | Candida albicans | 0.25 - >64 |
| Vancomycin | Glycopeptide | Staphylococcus aureus | 0.5 - 8 |
| Gentamicin | Aminoglycoside | Escherichia coli | 0.25 - >128 |
| Amphotericin B | Polyene Antifungal | Candida albicans | 0.03 - 2 |
Note: MIC values can vary significantly depending on the specific strain, testing methodology, and laboratory conditions.
Experimental Protocols
The determination of MIC is a critical component of antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized protocol.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plate is incubated under optimal growth conditions, typically for 18-24 hours. The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Key Steps:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound or a commercial antibiotic) is prepared at a known concentration.
-
Serial Dilution: A series of two-fold dilutions of the stock solution is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria and fungi) for a specified duration.
-
Reading of Results: The wells are visually inspected for turbidity. The lowest concentration that inhibits visible growth is recorded as the MIC.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the broth microdilution MIC assay.
Signaling Pathway
Caption: Proposed mechanism of antimicrobial action of this compound.
References
Safety Operating Guide
Proper Disposal Procedures for Polyporic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of polyporic acid, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your laboratory practices. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound can cause skin and eye irritation.[1]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Type | Area of Use |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities. | Mandatory at all times in the laboratory where this compound is handled, including during weighing, solution preparation, cleanup, and disposal. |
| Hand Protection | Nitrile or Neoprene gloves. | Mandatory when handling the this compound container, weighing the powder, preparing solutions, and during all stages of cleanup and disposal. |
| Body Protection | A fully buttoned laboratory coat. | Mandatory at all times within the laboratory where this compound is handled. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a particulate filter. | Recommended when weighing or transferring powdered this compound, especially if not performed in a ventilated enclosure such as a chemical fume hood, or if respiratory irritation is experienced. |
Safe Handling Procedures:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.[1]
-
Avoid contact with skin, eyes, and personal clothing.[1]
-
Wash hands thoroughly with soap and water after handling the chemical.[1]
-
Use a contained work area, such as a tray, to minimize the spread of any potential spills.
II. Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Emergency Spill Response:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spread of the material if it is safe to do so.[1] Do not let the product enter drains, other waterways, or soil.[1]
-
Cleanup:
-
For solid spills, carefully vacuum or sweep up the material.
-
Absorb liquid spills with an inert material (e.g., sand, vermiculite).
-
Place all contaminated materials into a suitable, clearly labeled disposal container.[1]
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Waste Disposal: Dispose of the contained spill waste as hazardous chemical waste, following the procedures outlined below.
III. Disposal Protocol
The primary and mandated method for the disposal of this compound and its contaminated waste is through an approved waste disposal plant.[1] Under no circumstances should this compound or its solutions be disposed of down the drain.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including contaminated gloves, weighing paper, and other disposable materials, in a designated, clearly labeled, and chemically compatible solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, clearly labeled, and chemically compatible liquid waste container.
-
Compatibility: Do not mix this compound waste with incompatible chemicals. Keep it separate from strong oxidizing agents.
-
-
Container Management:
-
Use waste containers that are in good condition and have tightly fitting lids.
-
Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Keep waste containers closed except when adding waste.
-
-
Storage Pending Disposal:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest or any other required documentation to the disposal service.
-
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the surrounding community.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Polyporic Acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Polyporic acid, ensuring operational excellence and the well-being of laboratory personnel. Adherence to these procedures is critical for minimizing risks and establishing a secure research environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE and safety protocols to be implemented.
| Equipment/Protocol | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact with this compound, which can cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | To avoid skin contact, which may lead to irritation or allergic reactions. |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants. | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize the inhalation of dust or aerosols. |
| Hygiene | Wash hands thoroughly after handling. | To prevent accidental ingestion or cross-contamination. |
| Emergency Equipment | Easily accessible safety shower and eyewash station. | For immediate decontamination in case of accidental exposure. |
Procedural Guidance for Handling and Disposal
A systematic approach to the handling and disposal of this compound is crucial for laboratory safety. The following step-by-step operational plan outlines the lifecycle of the chemical within the laboratory, from receipt to final disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
2. Handling and Use:
-
Always handle this compound within a chemical fume hood to control potential exposure.
-
Avoid generating dust. If working with a powdered form, use appropriate tools and techniques to minimize dispersal.
-
Wear the personal protective equipment specified in the table above.
-
Avoid contact with skin, eyes, and clothing.[1]
3. Accidental Release Measures:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid creating dust.
-
For large spills, contain the material and absorb it with an inert material.
-
Prevent the spilled material from entering drains or waterways.[1]
4. First Aid Procedures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
If ingested: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[1]
5. Disposal Plan:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of down the drain.
-
Use a licensed professional waste disposal service to dispose of this material.
Experimental Workflow for Safe Handling
To visualize the procedural flow of handling this compound in a laboratory setting, the following diagram outlines the critical steps from preparation to waste disposal.
Caption: Workflow for the safe handling of this compound.
By implementing these safety protocols and operational plans, research institutions can ensure a secure environment for their personnel and maintain the integrity of their scientific work. This proactive approach to laboratory safety builds a foundation of trust and reliability.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
